2-Methyl-3-thiosemicarbazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQLQZSWDUOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219475 | |
| Record name | 2-Methyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-68-7 | |
| Record name | 1-Methylhydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-3-thiosemicarbazide | |
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| Record name | 6938-68-7 | |
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| Record name | 2-Methyl-3-thiosemicarbazide | |
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| Record name | 2-methylthiosemicarbazide | |
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| Record name | 2-METHYL-3-THIOSEMICARBAZIDE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-3-thiosemicarbazide (CAS: 6938-68-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores the known biological activities of the broader thiosemicarbazide class of compounds. While specific signaling pathway involvement for this compound is not extensively documented, this guide discusses the established mechanisms of action for structurally related thiosemicarbazones, offering potential avenues for future research. All quantitative data is presented in structured tables, and relevant chemical and biological processes are visualized using logical diagrams.
Core Properties of this compound
This compound, also known as 1-Methylhydrazinecarbothioamide, is a derivative of thiosemicarbazide. Its fundamental properties are summarized in the tables below, compiled from various chemical and safety data sources.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 6938-68-7 | [1] |
| Molecular Formula | C₂H₇N₃S | |
| Molecular Weight | 105.16 g/mol | |
| Appearance | White powder | |
| Melting Point | 173-175 °C (lit.) | [2] |
| Boiling Point | 196.4 °C at 760 mmHg (Predicted) | |
| Density | 1.295 g/cm³ (Predicted) | |
| SMILES | CN(N)C(N)=S | |
| InChI | 1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) |
Spectral Data
While detailed spectral data for this compound is not extensively published in peer-reviewed journals, typical characteristic peaks can be inferred from the general knowledge of thiosemicarbazide derivatives.
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to methyl protons, amine protons, and hydrazine protons. Chemical shifts would be dependent on the solvent used. |
| ¹³C NMR | A characteristic signal for the thiocarbonyl carbon (C=S), in addition to the methyl carbon signal. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine and hydrazine groups), C-N stretching, and C=S stretching. |
Safety and Handling Information
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 | [3] |
| Causes serious eye irritation | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 | [3] |
| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [3] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through the reaction of methylhydrazine with a thiocyanate salt. The following protocol is a detailed methodology based on established synthetic routes for thiosemicarbazides.
Materials and Reagents
-
Methylhydrazine sulfate
-
Potassium thiocyanate (or Ammonium thiocyanate)
-
Sodium hydroxide
-
Toluene
-
Deionized water
-
Ethanol (for recrystallization)
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
-
pH meter or pH indicator strips
Detailed Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, combine methylhydrazine sulfate (1 mole equivalent) and potassium thiocyanate (1.1-1.2 mole equivalents) with water (approximately 18 mole equivalents).
-
Neutralization: While stirring, slowly add a solution of sodium hydroxide to neutralize the mixture to a pH of 6-7.
-
Azeotropic Dehydration: Add toluene to the flask in a volume equal to that of the water. Heat the mixture to reflux using a heating mantle. Water will be removed azeotropically with toluene. Continue this process until no more water is collected, which indicates the formation of methylhydrazine thiocyanate.
-
Isomerization: Continue to heat the reaction mixture under reflux for an additional 2-3 hours. During this time, the methylhydrazine thiocyanate will isomerize to form this compound.
-
Isolation: After the reflux period, remove the toluene by steam distillation or under reduced pressure.
-
Crystallization and Purification: Cool the remaining aqueous solution in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration using a Büchner funnel. The crude product can be purified by recrystallization from hot ethanol.
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Synthesis Workflow Diagram
References
Synthesis of 2-Methyl-3-thiosemicarbazide and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-thiosemicarbazide and its derivatives, compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details experimental protocols for their synthesis, presents key quantitative data in a structured format, and illustrates a relevant biological signaling pathway to provide context for their mechanism of action.
Core Synthesis of this compound
The foundational compound, this compound, can be synthesized through the reaction of methylhydrazine sulfate with a thiocyanate salt. The following protocol is adapted from established patented methodologies.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methylhydrazine sulfate
-
Potassium thiocyanate
-
30% Sodium hydroxide (NaOH) aqueous solution
-
Water
-
Toluene
Procedure:
-
Neutralization: A mixture of methylhydrazine sulfate (0.5 mol) and potassium thiocyanate (0.55 mol) is prepared. To this mixture, a 30% aqueous solution of sodium hydroxide is added dropwise with stirring until a neutral pH (6-7) is achieved.
-
Initial Heating: The neutralized mixture is then heated for 2 hours at a temperature range of 95-100 °C.
-
Grinding and Further Heating: After the initial heating, the mixture is cooled and ground to a fine powder. The powdered mixture is then subjected to a second heating phase for 4 hours at 110-115 °C.
-
Work-up and Isolation: The resulting solid is washed with water to remove inorganic salts or can be purified by recrystallization from hot water to yield the final product, this compound. A reported yield for this method is approximately 75.2%[1].
An alternative solvent-based method involves azeotropic dehydration using toluene, which can lead to higher yields of over 85%[1].
Synthesis of this compound Derivatives
Derivatives of this compound are typically synthesized through two primary routes: reaction with isothiocyanates to form 4-substituted derivatives, or condensation with aldehydes and ketones to form thiosemicarbazones.
General Protocol: Synthesis of 4-Substituted-2-methyl-3-thiosemicarbazide Derivatives
Materials:
-
This compound
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate, allyl isothiocyanate)
-
Anhydrous ethanol or methanol
Procedure:
-
Dissolution: this compound (1 equivalent) is dissolved in anhydrous ethanol or methanol with gentle heating.
-
Addition of Isothiocyanate: The substituted isothiocyanate (1 equivalent) is added dropwise to the solution.
-
Reaction: The reaction mixture is stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization.
General Protocol: Synthesis of 2-Methyl-3-thiosemicarbazone Derivatives
Materials:
-
This compound
-
Aldehyde or ketone derivative
-
Ethanol or methanol
-
Catalytic amount of glacial acetic acid
Procedure:
-
Dissolution: The aldehyde or ketone (1 equivalent) is dissolved in ethanol or methanol.
-
Addition of Thiosemicarbazide: To this solution, this compound (1 equivalent) is added, followed by a few drops of glacial acetic acid as a catalyst.
-
Reaction: The mixture is stirred at room temperature or refluxed for several hours. The formation of the thiosemicarbazone often results in the precipitation of the product.
-
Isolation: The solid product is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether. The product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a selection of its derivatives synthesized via the described methods.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6938-68-7 | [1] |
| Molecular Formula | C₂H₇N₃S | [1] |
| Molecular Weight | 105.17 g/mol | [1] |
| Melting Point | 173-175 °C | [1] |
Table 2: Synthesis and Properties of Selected Thiosemicarbazide Derivatives
| Derivative | Starting Materials | Yield (%) | Melting Point (°C) | Analytical Data Highlights | Reference |
| 1-(5'-nitrobenzimidazole-2'-yl-sulphonyl-acetyl)-4-phenyl-thiosemicarbazide | 5-Nitrobenzimidazole-2'-yl-sulphonyl-acetic acid hydrazide, Phenyl isothiocyanate | 79 | 240-242 | IR (cm⁻¹): 3096, 2948, 2918 (NH), 1623 (C=O), 1137 (C=S) | [2] |
| 1-(5'-nitrobenzimidazole-2'-yl-sulphonyl-acetyl)-4-(p-tolyl)-thiosemicarbazide | 5-Nitrobenzimidazole-2'-yl-sulphonyl-acetic acid hydrazide, p-Tolyl isothiocyanate | 83 | 246-247 | ¹H-NMR (DMSO-d₆, δ ppm): 2.34 (s, 3H, CH₃) | [2] |
| 1-(5'-nitrobenzimidazole-2'-yl-sulphonyl-acetyl)-4-(p-methoxyphenyl)-thiosemicarbazide | 5-Nitrobenzimidazole-2'-yl-sulphonyl-acetic acid hydrazide, p-Methoxyphenyl isothiocyanate | 88 | 249-251 | ¹H-NMR (DMSO-d₆, δ ppm): 3.36 (s, 3H, OCH₃) | [2] |
| (E)-1-(3-fluorobenzylidene)thiosemicarbazide | Thiosemicarbazide, 3-Fluorobenzaldehyde | 30 | 185-186 | IR (KBr, cm⁻¹): 3394, 3238, 3158, 1602, 1577 | [3] |
| (E)-1-(3-chlorobenzylidene)thiosemicarbazide | Thiosemicarbazide, 3-Chlorobenzaldehyde | 40 | 195-196 | ¹H-NMR (500 MHz, DMSO-d₆): 11.45 (1H, s, NH), 8.14 & 8.20 (2H, 2bs, NH₂), 7.01 (1H, s, N=CH) | [3] |
| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | 5-bromovanillin, 4-(4-bromophenyl)thiosemicarbazide | 80 | 220 | ¹H-NMR (DMSO-d₆, δ ppm): 9.31 (s, 1H, OH), 8.01 (s, 1H, N=CH), 3.91 (s, 3H, OCH₃) | [4] |
Biological Activity and Signaling Pathways
Thiosemicarbazide and its derivatives, particularly thiosemicarbazones, exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[5][6]. Their mechanism of action often involves the chelation of metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage[7].
Anticancer Activity: Induction of Apoptosis
A significant mechanism underlying the anticancer activity of many thiosemicarbazone derivatives is the induction of apoptosis, or programmed cell death[5][8]. This process is often initiated by an increase in intracellular ROS, which leads to mitochondrial dysfunction and the activation of caspase cascades.
Below is a generalized workflow and a corresponding logical diagram representing the synthesis and screening process for novel thiosemicarbazide derivatives.
The following diagram illustrates a simplified signaling pathway for apoptosis induced by thiosemicarbazone derivatives through the generation of ROS.
Antibacterial Activity: Inhibition of Topoisomerase IV
Certain thiosemicarbazide derivatives have been identified as inhibitors of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial growth arrest. Specifically, some derivatives have been shown to reduce the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP, which is a crucial step in its enzymatic cycle[1]. This provides a distinct mechanism of antibacterial action compared to many existing antibiotics.
Conclusion
The synthesis of this compound and its derivatives offers a rich field for the development of novel therapeutic agents. The synthetic routes are generally straightforward and amenable to the generation of diverse chemical libraries. The significant biological activities exhibited by these compounds, particularly their anticancer and antibacterial effects, are driven by specific molecular mechanisms such as the induction of apoptosis and the inhibition of essential bacterial enzymes. Further research into the structure-activity relationships and optimization of these compounds holds considerable promise for future drug discovery and development.
References
- 1. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Versatility of 2-Methyl-3-thiosemicarbazide: A Gateway to Potent Bioactive Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-thiosemicarbazide is a pivotal chemical scaffold in medicinal chemistry, serving as a fundamental building block for the synthesis of a diverse array of biologically active compounds. While the direct biological activity of this compound itself is not extensively documented, its true significance lies in its role as a precursor to a vast library of thiosemicarbazone derivatives. These derivatives, formed through the condensation of this compound with various aldehydes and ketones, exhibit a broad spectrum of pharmacological properties, including potent anticancer, antimicrobial, and enzyme-inhibitory activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of compounds derived from this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. Detailed experimental protocols for key biological assays are provided, alongside visualizations of experimental workflows and mechanistic pathways to facilitate a comprehensive understanding of this important class of compounds.
Introduction
Thiosemicarbazides and their corresponding thiosemicarbazone derivatives have long been a subject of intense interest in the field of medicinal chemistry.[1][2] The versatile reactivity of the thiosemicarbazide moiety, characterized by its sulfur and nitrogen donor atoms, allows for the generation of structurally diverse molecules with a wide range of biological targets.[1] this compound, with its methyl substitution, offers a key starting point for creating novel thiosemicarbazones with potentially enhanced lipophilicity and modified electronic properties, which can significantly influence their biological efficacy.
The primary mechanism through which many thiosemicarbazones exert their biological effects is believed to be through the chelation of essential metal ions, such as iron and copper, which are crucial for the function of various enzymes involved in cellular proliferation and microbial survival.[3] This interference with metal homeostasis can trigger a cascade of downstream events, including the generation of reactive oxygen species (ROS) and the inhibition of key enzymes like ribonucleotide reductase, ultimately leading to cell death.[3]
This guide will delve into the significant biological activities reported for derivatives of this compound, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory potential.
Synthesis of this compound Derivatives (Thiosemicarbazones)
The synthesis of thiosemicarbazones from this compound is a straightforward and high-yielding condensation reaction with an appropriate aldehyde or ketone.[4][5]
General Synthetic Protocol:
A solution of this compound is dissolved in a suitable solvent, typically ethanol or methanol. To this solution, an equimolar amount of the desired aldehyde or ketone is added, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. The reaction mixture is then typically refluxed for a period of 2 to 4 hours.[4] Upon cooling, the resulting thiosemicarbazone product often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and purified by recrystallization.[4]
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Biological Activities of this compound Derivatives
Anticancer Activity
Thiosemicarbazones derived from N-methylated thiosemicarbazides have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[3][6] Their ability to chelate iron and copper disrupts the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cell cycle progression.[3]
| Compound/Derivative Class | Cell Line | IC50/GI50 (µM) | Reference |
| Hybrid thiosemicarbazone-alkylthiocarbamate copper complexes | A549 (Lung Adenocarcinoma) | < 0.1 | [3] |
| Thiosemicarbazide derivatives | SW620 (Colon Cancer) | 69.02 ± 12.63 | [7] |
Table 1: Summary of anticancer activity of selected thiosemicarbazone derivatives.
Antimicrobial Activity
The antimicrobial properties of thiosemicarbazones are well-established, with activity reported against a broad range of bacteria and fungi.[5][7] The mechanism of action is often attributed to the disruption of cellular processes through metal chelation, which is vital for microbial survival and pathogenesis.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N-methyl thiosemicarbazones | E. coli | 2.45 - 19.84 | [5] |
| N-methyl thiosemicarbazones | S. aureus | 39.68 | [5] |
| N-methyl thiosemicarbazones | P. aeruginosa | 39.68 | [5] |
| Thiosemicarbazide derivative 3a | Staphylococcus spp. | 1.95 | [7] |
| Thiosemicarbazide derivative 3e | B. cereus | 7.81 | [7] |
Table 2: Summary of antimicrobial activity of selected thiosemicarbazone derivatives.
Enzyme Inhibition
Beyond ribonucleotide reductase, thiosemicarbazones have been shown to inhibit other enzymes, such as carbonic anhydrases and tyrosinase.[8] This broad inhibitory profile suggests that these compounds may have therapeutic potential in a variety of diseases. The sulfur and nitrogen atoms of the thiosemicarbazone moiety are key to their interaction with the metal ions within the active sites of these enzymes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of thiosemicarbazone derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of thiosemicarbazone derivatives against various microorganisms.
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not well-defined, the mechanism of its thiosemicarbazone derivatives often revolves around the disruption of cellular metal homeostasis.
Caption: Proposed mechanism of action for thiosemicarbazone derivatives.
Conclusion
This compound stands as a valuable and versatile starting material in the synthesis of a wide range of thiosemicarbazone derivatives with significant therapeutic potential. The ease of synthesis and the ability to readily modify the resulting structures allow for the fine-tuning of their biological activities. The potent anticancer and antimicrobial properties exhibited by these derivatives, primarily driven by their metal-chelating capabilities, underscore their importance in the ongoing search for novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and expand upon the promising biological activities of this important class of compounds. Further investigation into the specific signaling pathways modulated by these derivatives will be crucial for their future development and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ajchem-b.com [ajchem-b.com]
An In-depth Technical Guide to 2-Methyl-3-thiosemicarbazide: Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 2-Methyl-3-thiosemicarbazide (CAS No. 6938-68-7). This document consolidates key data from spectroscopic and crystallographic analyses, outlines detailed experimental protocols, and presents logical workflows for its synthesis and characterization.
Molecular Structure and Properties
This compound, with the chemical formula C₂H₇N₃S, is a derivative of thiosemicarbazide, a class of compounds known for their wide range of biological activities.[1][2] Its IUPAC name is 1-amino-1-methylthiourea.[3] The structural backbone, a thiourea core with a methylhydrazine substituent, makes it a versatile building block in medicinal chemistry.[4][5]
Physicochemical Properties
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₇N₃S | [3] |
| Molecular Weight | 105.16 g/mol | |
| CAS Number | 6938-68-7 | |
| Melting Point | 173-175 °C | |
| Appearance | White powder | |
| SMILES | CN(N)C(N)=S | |
| InChI Key | IIGQLQZSWDUOBI-UHFFFAOYSA-N |
Crystallographic Data
The three-dimensional structure of this compound has been determined by X-ray crystallography. Detailed crystallographic data, including bond lengths, bond angles, and unit cell parameters, are available through the Cambridge Structural Database (CSD) under the deposition number CCDC 663785. While specific bond lengths and angles are proprietary to the database, the general structure confirms a planar CSN₃ core, a common feature in thiosemicarbazides that arises from electron delocalization.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. This section details the expected features in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The assignments are based on established literature for thiosemicarbazides and their N-methyl derivatives.[4][6]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400 | νₐ(NH₂) | Primary Amine (N-NH₂) |
| ~3170 | ν(NH) | Secondary Amine (C(S)-NH) |
| ~1630 | δ(NH₂) | Primary Amine (N-NH₂) |
| ~800-850 | ν(C=S) | Thiourea |
Note: νₐ = asymmetric stretching, ν = stretching, δ = bending.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts in a suitable solvent (e.g., DMSO-d₆) are outlined below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.0 | Singlet | 3H | N-CH₃ |
| ~4.5 | Broad Singlet | 2H | NH₂ |
| ~7.7 | Broad Singlet | 1H | C(S)-NH-N |
| ~8.0 | Broad Singlet | 1H | C(S)-NH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The key peaks observed in the mass spectrum are listed below.[3]
| m/z | Ion |
| 105 | [M]⁺ (Molecular Ion) |
| 46 | [CH₃-N-NH₂]⁺ |
| 45 | [CH₃-N-NH]⁺ |
Experimental Protocols
This section provides a detailed methodology for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis is adapted from a patented method for preparing methyl thiourea and thiosemicarbazide.[7] It involves the reaction of methylhydrazine sulfate with potassium thiocyanate.
Materials:
-
Methylhydrazine sulfate
-
Potassium thiocyanate
-
30% Sodium hydroxide (NaOH) aqueous solution
-
Deionized water
Procedure:
-
In a suitable reaction vessel, mix methylhydrazine sulfate (0.5 mol) and potassium thiocyanate (0.55 mol).
-
Add 30% NaOH aqueous solution dropwise with stirring to neutralize the mixture to a pH of 6-7.
-
Heat the resulting mixture in an oven at 95-100 °C for 2 hours.
-
Remove the mixture from the oven and grind the solid to a fine powder.
-
Return the powder to the oven and bake for an additional 4 hours at 110-115 °C.
-
After cooling to room temperature, wash the solid residue with water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from hot water or a water-ethanol mixture.
-
Filter the recrystallized product and dry under vacuum to yield this compound.
Characterization Protocols
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing ~1 mg of the synthesized compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, for ATR-FTIR, place a small amount of the powder directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic peaks corresponding to the functional groups as listed in Table 2.
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts to the respective protons.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak and the major fragment ions.
Visualized Workflows and Structures
The following diagrams, generated using Graphviz, illustrate the molecular structure and a general workflow for the synthesis and characterization of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C2H7N3S | CID 3034190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Methyl-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Methyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. The following sections detail its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including experimental protocols and tabulated data for easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its chemical structure.
¹H NMR Spectral Data
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | NH₂ (Thioamide) |
| Data not available | - | - | NH (Hydrazine) |
| Data not available | - | - | NH₂ (Hydrazine) |
| Data not available | - | - | CH₃ |
¹³C NMR Spectral Data
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=S (Thiocarbonyl) |
| Data not available | CH₃ |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: A small quantity (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) of the solid sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.
-
Instrumentation: The spectrum is recorded on an NMR spectrometer, such as a Varian CFT-20 or a modern Bruker Avance spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | N-H stretching (asymmetric, NH₂) |
| ~3300 | N-H stretching (symmetric, NH₂) |
| ~3170 | N-H stretching (Hydrazine) |
| ~1630 | N-H bending (scissoring) |
| ~1550 | C-N stretching |
| ~1300 | C=S stretching (Thioamide I band) |
| ~800-900 | C=S stretching (Thioamide II band) |
Note: The exact positions of the absorption bands can vary depending on the sampling method (e.g., KBr pellet or ATR) and the physical state of the sample.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Mass Spectral Data
For this compound (Molecular Weight: 105.17 g/mol ), the following prominent peaks are observed in the mass spectrum obtained by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| m/z | Relative Intensity | Assignment |
| 105 | High | [M]⁺ (Molecular Ion) |
| 46 | Moderate | [CH₄N₂]⁺ |
| 45 | Moderate | [CH₃N₂]⁺ |
Note: The fragmentation pattern can provide valuable structural information. The presence of the molecular ion peak at m/z 105 confirms the molecular weight of the compound.
Experimental Protocol for Mass Spectrometry
A typical procedure for analyzing a volatile solid compound like this compound using GC-MS with Electron Ionization (EI) is as follows:
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which may then fragment.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow and Data Integration
The acquisition and analysis of spectroscopic data follow a logical workflow to ensure the accurate identification and characterization of a chemical compound.
Caption: Workflow for the spectroscopic characterization of this compound.
This guide serves as a foundational resource for professionals engaged in the research and development of molecules like this compound. The presented data and protocols are essential for ensuring the identity, purity, and structural integrity of the compound in various scientific applications.
References
An In-depth Technical Guide to the Synthesis and Reactivity of 2-Methyl-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield quantitative solubility data for 2-Methyl-3-thiosemicarbazide in various solvents. Therefore, this guide has been adapted to focus on the synthesis and primary reactivity of this compound, topics of significant relevance to the target audience.
Introduction
This compound is a derivative of thiosemicarbazide, a class of compounds that serve as crucial building blocks in the synthesis of a wide range of heterocyclic compounds and, most notably, thiosemicarbazones. While specific solubility data remains elusive, its reactivity profile, particularly in condensation reactions, is well-documented. This guide provides a detailed overview of the synthesis of this compound and its subsequent application in the formation of thiosemicarbazones, which are of great interest in medicinal chemistry and drug development due to their diverse biological activities.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of a methylhydrazine salt with a thiocyanate salt. The following protocols are based on established synthetic routes.
Two primary methods for the synthesis of methyl thiosemicarbazide have been described: a solvent-based method and a solid-phase method.
Table 1: Experimental Protocols for the Synthesis of this compound
| Parameter | Solvent Method | Solid-Phase Method |
| Reactants | - Methylhydrazine sulfate- Ammonium thiocyanate or Potassium thiocyanate- Water- Sodium hydroxide solution- Toluene | - Methylhydrazine sulfate- Sodium hydroxide- Ammonium thiocyanate or Potassium thiocyanate |
| Molar Ratio | Methylhydrazine sulfate : Thiocyanate : Water = 1 : 1.1-1.2 : 18 | Methylhydrazine sulfate : Sodium hydroxide : Thiocyanate = 1 : 1 : 1.1-1.2 |
| Procedure | 1. Mix methylhydrazine sulfate, thiocyanate, and water.2. Neutralize with sodium hydroxide solution to a pH of 6-7.3. Add an equal volume of toluene and perform azeotropic dehydration to remove water, forming methyl hydrazine thiocyanate.4. Heat the mixture to convert methyl hydrazine thiocyanate to methyl thiosemicarbazide.5. Reflux for 2-3 hours after all water has been removed.6. Evaporate toluene using steam.7. Cool, crystallize, filter, and dry the product. | 1. Mix and uniformly grind methylhydrazine sulfate, sodium hydroxide, and the thiocyanate salt.2. Bake the mixture at 110-120°C for 5-6 hours. |
| Yield | >85% | 75-80% |
Source: Adapted from CN1186069A.
The following diagram illustrates the general workflow for the solvent-based synthesis of this compound.
Reactivity: Synthesis of Thiosemicarbazones
A primary and highly significant reaction of this compound is its condensation with aldehydes and ketones to form thiosemicarbazones. These products are a class of compounds extensively studied for their potential therapeutic applications.
The synthesis of thiosemicarbazones from this compound is typically a straightforward one-pot reaction.
Table 2: General Experimental Protocol for the Synthesis of Thiosemicarbazones
| Parameter | Description |
| Reactants | - this compound- Aldehyde or Ketone derivative- Solvent (e.g., Ethanol, Methanol)- Catalyst (optional, e.g., glacial acetic acid) |
| Molar Ratio | This compound : Aldehyde/Ketone ≈ 1:1 |
| Procedure | 1. Dissolve this compound in the chosen solvent, with gentle heating if necessary.2. To this solution, add the aldehyde or ketone derivative.3. If used, add a catalytic amount of acid.4. Stir the reaction mixture at room temperature or reflux for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).5. Upon completion, cool the reaction mixture.6. The thiosemicarbazone product often precipitates out of the solution.7. Collect the precipitate by filtration, wash with a cold solvent, and dry. Recrystallization can be performed for further purification. |
The logical flow for the synthesis of thiosemicarbazones from this compound is depicted below.
Conclusion
While the solubility of this compound in various solvents is not well-characterized in the available literature, its synthetic utility as a precursor to thiosemicarbazones is firmly established. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals working with this compound. The synthesis of this compound is achievable through scalable methods, and its subsequent derivatization into a vast array of thiosemicarbazones highlights its importance in the ongoing search for novel therapeutic agents. Future research into the fundamental physicochemical properties of this compound, including its solubility, would be a valuable contribution to the field.
2-Methyl-3-thiosemicarbazide in Medicinal Chemistry: A Technical Guide to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of 2-Methyl-3-thiosemicarbazide as a scaffold in medicinal chemistry. While direct research on this specific molecule is limited, this document extrapolates its potential based on the extensive studies of its derivatives, particularly N-methyl thiosemicarbazones. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a methyl group at the N2 position can influence the molecule's electronic properties, lipophilicity, and steric hindrance, potentially modulating its biological activity and pharmacokinetic profile.
Core Concepts and Potential Biological Activities
Thiosemicarbazides are potent intermediates for the synthesis of various bioactive molecules and heterocyclic compounds.[1][2] Their biological significance is often attributed to the presence of a toxophoric N-C=S group and their ability to act as chelating agents for transition metal ions, which is crucial for the function of many enzymes.[3][4] The derivatization of the terminal amine with aldehydes or ketones to form thiosemicarbazones often enhances biological activity.
The potential biological activities of this compound and its derivatives include:
-
Anticancer Activity: Thiosemicarbazones have demonstrated significant cytotoxic effects against various cancer cell lines.[3][5][6] Their proposed mechanisms of action include the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, and topoisomerase II, leading to apoptosis.[7] They can also induce oxidative stress by generating reactive oxygen species (ROS).
-
Antimicrobial Activity: Derivatives of thiosemicarbazide have shown broad-spectrum antibacterial and antifungal activities.[8][9][10] The mechanism is often linked to their ability to chelate metal ions vital for microbial growth or inhibit specific enzymes in pathogens.
-
Enzyme Inhibition: Beyond ribonucleotide reductase and topoisomerase, thiosemicarbazones have been investigated as inhibitors of other enzymes, such as carbonic anhydrases and urease, which are implicated in various pathological conditions.[9][11]
Synthesis of this compound Derivatives
The general synthesis of thiosemicarbazide derivatives, such as thiosemicarbazones, involves the condensation reaction between a substituted thiosemicarbazide and an appropriate aldehyde or ketone.
Caption: General synthesis workflow for this compound derivatives.
Quantitative Biological Data of N-Methyl Thiosemicarbazone Derivatives
The following tables summarize the reported biological activities of various N-methyl thiosemicarbazone derivatives, providing insights into the potential efficacy of compounds derived from this compound.
Table 1: Antimicrobial Activity of N-Methyl Thiosemicarbazone Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| N-Methyl TSC Derivative 1 | E. coli ATCC 10536 | 2.45 - 9.92 | [9] |
| N-Methyl TSC Derivative 2 | E. coli (environmental isolate) | 7.87 - 9.92 | [9] |
| N-Methyl TSC Derivative 4 (imidazole ring) | S. aureus | 39.68 | [9] |
| N-Methyl TSC Derivative 8 (thiophene ring) | P. aeruginosa | 39.68 | [9] |
| Thiosemicarbazide 3a | Staphylococcus spp. | 1.95 | [8] |
| Thiosemicarbazide 3a | MRSA ATCC 43300 | 3.9 | [8] |
| Thiosemicarbazide 3e | B. cereus ATCC 10876 | 7.81 | [8] |
Table 2: Anticancer Activity of Thiosemicarbazide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Organic Ligand (Thiosemicarbazide derivative) | A549 (Lung Carcinoma) | 589 ± 18 | [5] |
| [Cu(L)Cl₂] Complex | A549 (Lung Carcinoma) | 599 ± 71 | [5] |
| [Cd(L)Cl₂(H₂O)] Complex | A549 (Lung Carcinoma) | 410 ± 31 | [5] |
| Nitro-substituted semicarbazide 4c | U87 (Malignant Glioma) | 12.6 (µg/mL) | [6] |
| Nitro-substituted thiosemicarbazide 5d | U87 (Malignant Glioma) | 13.0 (µg/mL) | [6] |
Experimental Protocols
General Procedure for the Synthesis of Thiosemicarbazones
To a solution of a substituted thiosemicarbazide (1.0 mmol) in methanol (30 mL), a solution of the desired aldehyde or ketone (1.0 mmol) is added at room temperature. The reaction mixture is stirred for a specified period (e.g., 24 hours). The resulting precipitate is collected by filtration, washed with cold methanol, and dried to yield the thiosemicarbazone product.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (e.g., A549) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (e.g., 10, 50, 100, 200, 400, and 600 µM) and incubated for another 24 hours. Subsequently, MTT solution (50 µL) is added to each well, and the plates are incubated for 2 hours at 37°C. The medium is then removed, and dimethyl sulfoxide (DMSO) (100 µL) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader to determine cell viability and calculate the IC50 value.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9] Stock solutions of the test compounds are prepared in DMSO. Serial dilutions of the compounds are made in a 96-well microtiter plate with the appropriate broth medium. The bacterial or fungal suspension is added to each well. The plates are incubated at the optimal temperature for the microorganism for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][12]
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on the known mechanisms of thiosemicarbazones, a derivative of this compound could potentially exert its anticancer effects through the following pathway:
Caption: Hypothetical anticancer mechanism of a this compound derivative.
Future Directions and Conclusion
While the direct biological evaluation of this compound is not extensively documented, the data available for its N-methylated derivatives suggest that this scaffold holds significant promise for the development of novel therapeutic agents. The methyl group at the N2 position could favorably influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Future research should focus on:
-
The synthesis and characterization of a library of derivatives based on the this compound core.
-
Comprehensive in vitro and in vivo evaluation of these compounds against a panel of cancer cell lines and microbial strains to determine their specific activity and therapeutic potential.
-
Detailed mechanistic studies to elucidate the precise signaling pathways and molecular targets modulated by these novel compounds.
-
Quantitative Structure-Activity Relationship (QSAR) studies to guide the rational design of more potent and selective analogs.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer Properties of N-Methylated Thiosemicarbazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, typically formed through the condensation of a thiosemicarbazide with an aldehyde or ketone. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antiviral, and notably, anticancer effects.[1][2][3] The biological activity of TSCs is often linked to their ability to chelate metal ions, forming stable complexes that can interfere with essential cellular processes.[4][5] Their anticancer properties are believed to stem from multiple mechanisms, including the inhibition of ribonucleotide reductase, which is crucial for DNA synthesis, the generation of reactive oxygen species (ROS), and the induction of apoptosis.[1][6]
While the broader family of thiosemicarbazones is well-studied, this technical guide focuses on the anticancer properties of N-methylated thiosemicarbazide derivatives. Substitution on the thiosemicarbazide backbone, including methylation, can significantly influence the compound's lipophilicity, metal-chelating properties, and ultimately, its cytotoxic efficacy and selectivity against cancer cells. Although specific research on 2-Methyl-3-thiosemicarbazide derivatives is limited, this guide synthesizes available data on related N-methylated structures and the general principles that govern the anticancer activity of this compound class to provide a foundational resource for researchers in the field.
General Synthesis of Thiosemicarbazone Derivatives
The synthesis of thiosemicarbazone derivatives is typically achieved through a straightforward Schiff-base condensation reaction. This involves reacting a substituted thiosemicarbazide with an appropriate aldehyde or ketone, often under reflux in a solvent like ethanol with an acid catalyst.[4][7] The resulting thiosemicarbazone's structure can be easily modified by changing the starting aldehyde/ketone or the substitution on the thiosemicarbazide moiety.
Caption: General synthesis of thiosemicarbazones via Schiff-base condensation.
Anticancer Activity: Quantitative Data
The cytotoxic potential of thiosemicarbazone derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While data specifically for this compound derivatives are not widely published, studies on related methylated compounds demonstrate their potential. For instance, a methyl thiosemicarbazone complex with copper has been evaluated against the K562 human chronic myelogenous leukemia cell line.[8]
| Compound/Derivative | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Methyl Thiosemicarbazone-Copper Complex | K562 (Leukemia) | 130 | 24 | [8] |
| 110 | 48 | [8] | ||
| 100 | 72 | [8] | ||
| 2-benzoyl pyridine N(4)-methyl thiosemicarbazone | K562 (Leukemia) | 0.02 | Not Specified | [9] |
| BEL7402 (Liver) | 0.138 | Not Specified | [9] |
This table summarizes representative data for N-methylated thiosemicarbazones to illustrate their activity. Further research is required to characterize the specific activity of this compound derivatives.
Mechanisms of Anticancer Action
Thiosemicarbazones exert their anticancer effects through a multi-targeted approach, which contributes to their potency and ability to overcome resistance mechanisms. The primary pathways are detailed below.
-
Inhibition of Ribonucleotide Reductase (RR) : RR is a critical enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair.[3][6] Thiosemicarbazones, particularly their iron complexes, are potent inhibitors of RR. By chelating iron within the enzyme's active site, they disrupt its function, leading to the depletion of the dNTP pool, which in turn induces S-phase cell cycle arrest and inhibits cell proliferation.[10][11]
-
Generation of Reactive Oxygen Species (ROS) : The metal complexes of thiosemicarbazones are often redox-active. They can participate in cellular redox cycling, leading to the generation of highly damaging reactive oxygen species, such as hydroxyl radicals.[1] This surge in oxidative stress can overwhelm the cancer cell's antioxidant defenses, causing widespread damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1]
-
Inhibition of Topoisomerases : Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme that resolves DNA topological problems during replication and transcription.[12] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of permanent double-strand breaks in DNA, which is a potent signal for apoptosis.
-
Induction of Apoptosis : The culmination of the above mechanisms—DNA synthesis inhibition, DNA damage, and oxidative stress—activates intrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[8]
Caption: Key mechanisms of anticancer action for thiosemicarbazone derivatives.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Thiosemicarbazone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Methodology:
-
Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the thiosemicarbazone derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO, concentration matched to the highest compound dose) and untreated control wells.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : Remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
N-methylated thiosemicarbazide derivatives represent a promising scaffold for the development of novel anticancer agents. Their multifaceted mechanism of action, targeting critical pathways like DNA synthesis and inducing oxidative stress, makes them potent cytotoxic agents. While the existing data, particularly for specific isomers like this compound, is nascent, the broader class of thiosemicarbazones has demonstrated significant potential, with some compounds advancing to clinical trials.
Future research should focus on the systematic synthesis and screening of a wider range of N-methylated derivatives to establish clear structure-activity relationships (SAR). Investigating how the position of the methyl group affects metal chelation, redox properties, and enzyme inhibition will be crucial for designing next-generation compounds with enhanced potency and improved selectivity for cancer cells over normal tissues. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these lead candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 4. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. The cytotoxicity of heterocyclic thiosemicarbazones and their metal complexes on human and murine tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of imides-N-alkyl semicarbazones, thiosemicarbazones, acetylhydrazones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-3-thiosemicarbazide: A Core Scaffold for Antimicrobial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazides represent a versatile class of compounds with a broad spectrum of biological activities, including significant antibacterial and antifungal properties. This technical guide focuses on 2-Methyl-3-thiosemicarbazide, a key synthetic intermediate in the development of novel antimicrobial agents. While direct antimicrobial data on this compound is limited, its structural motif is central to a multitude of derivatives exhibiting potent activity against a range of pathogenic bacteria and fungi. This document provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for evaluating the antimicrobial efficacy of its derivatives, a summary of their biological activities, and an exploration of the putative mechanisms of action.
Introduction to this compound
This compound (C₂H₇N₃S) is a derivative of thiosemicarbazide characterized by a methyl group on the nitrogen atom at position 2. This structural feature influences the physicochemical properties and reactivity of the molecule, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and Schiff bases. The thiosemicarbazide backbone, with its sulfur and nitrogen donor atoms, is crucial for the biological activity observed in its derivatives, often acting as an effective chelating agent for metal ions that can be vital for microbial enzymes.
While this compound itself is primarily recognized as a synthon, the extensive research into its derivatives underscores the importance of this core structure in the quest for new and effective antimicrobial drugs to combat the growing challenge of antimicrobial resistance.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of methylhydrazine with a thiocyanate salt. The following is a general protocol based on established synthetic routes for similar compounds.
General Synthesis Protocol
This protocol describes a method for preparing this compound from methylhydrazine sulfate and an alkali metal thiocyanate.
Materials:
-
Methylhydrazine sulfate
-
Ammonium thiocyanate or Potassium thiocyanate
-
Sodium hydroxide solution
-
Water
-
Toluene
Procedure:
-
In a reaction vessel, prepare an aqueous solution of methylhydrazine sulfate and ammonium thiocyanate (or potassium thiocyanate) in a molar ratio of approximately 1:1.1-1.2.
-
Neutralize the solution to a pH of 6-7 by the dropwise addition of sodium hydroxide solution while stirring.
-
To facilitate the reaction and removal of water, add toluene to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours. The water will be removed azeotropically with toluene. This promotes the formation of methylhydrazine thiocyanate, which then converts to this compound upon further heating.
-
After the reaction is complete (monitored by TLC), the toluene is removed by steam distillation.
-
The remaining aqueous solution is cooled, allowing the this compound to crystallize.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Activity of this compound Derivatives
While data on the intrinsic antimicrobial activity of this compound is not extensively reported, its derivatives, particularly thiosemicarbazones formed by condensation with various aldehydes and ketones, have demonstrated significant antibacterial and antifungal properties.
Antibacterial Activity
Derivatives of this compound have shown activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
Table 1: Summary of Antibacterial Activity of this compound Derivatives (Thiosemicarbazones)
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Benzaldehyde thiosemicarbazones | Staphylococcus aureus | 16.6 - 250 | Not Reported | [1] |
| Escherichia coli | 16.6 - 500 | Not Reported | [1] | |
| Bacillus subtilis | Moderate Activity | Not Reported | [2] | |
| Pyridine-based thiosemicarbazones | Bacillus cereus | 10 | Not Reported | [3][4] |
| Staphylococcus aureus | 50 - 100 | Not Reported | [3][4] | |
| Imidazole-containing thiosemicarbazones | Staphylococcus aureus | 39.68 | Not Reported | |
| Pseudomonas aeruginosa | 39.68 | Not Reported |
Note: This table presents a summary of reported data for various derivatives and is not an exhaustive list. MIC values can vary based on the specific derivative and the testing conditions.
Antifungal Activity
The antifungal activity of thiosemicarbazide derivatives is also well-documented. The proposed mechanism involves the disruption of fungal cell membrane integrity and the inhibition of protein synthesis.
Table 2: Summary of Antifungal Activity of this compound Derivatives (Thiosemicarbazones)
| Derivative Class | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Benzaldehyde thiosemicarbazones | Candida albicans | Considerable Activity | Not Reported | |
| Aspergillus niger | Considerable Activity | Not Reported | ||
| Nitroimidazole-containing thiosemicarbazides | Trichophyton rubrum | 31.25 - 1000 | Not Reported | |
| Trichophyton mentagrophytes | 62.5 - 500 | Not Reported | ||
| Pyridine-based thiosemicarbazones | Candida albicans | 31.3 | Not Reported |
Note: This table presents a summary of reported data for various derivatives and is not an exhaustive list. MIC values can vary based on the specific derivative and the testing conditions.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed, standardized protocols for assessing the antibacterial and antifungal activity of compounds derived from this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: a. From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). b. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 50 µL of the standardized inoculum to each well containing the antimicrobial dilutions, as well as to the growth control wells. This brings the final volume in each well to 100 µL. b. Add 100 µL of sterile broth to the sterility control wells.
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
Interpretation of Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the inhibition zone around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Standard antibiotic disks
-
Sterile forceps
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes.
-
Application of Disks: a. Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry. b. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. c. Gently press each disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Interpretation of Results: a. Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Mechanism of Action
The antimicrobial activity of thiosemicarbazide derivatives is believed to stem from their ability to interfere with critical cellular processes in microorganisms.
Proposed Antibacterial Mechanism
Molecular docking studies and experimental evidence suggest that thiosemicarbazone derivatives can act as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, the compounds can disrupt DNA synthesis, leading to bacterial cell death.
Caption: Proposed mechanism of antibacterial action of thiosemicarbazone derivatives.
Experimental and Synthetic Workflows
The development of novel antimicrobial agents from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for synthesis and antimicrobial screening of derivatives.
Conclusion
This compound is a fundamentally important building block in the design and synthesis of new antimicrobial agents. While the core molecule itself may not be a potent antimicrobial, its derivatives, particularly thiosemicarbazones, have consistently demonstrated promising antibacterial and antifungal activities. The straightforward synthesis of these derivatives, coupled with their potential to act on validated microbial targets, makes the this compound scaffold an attractive starting point for further drug discovery and development efforts aimed at addressing the critical need for new treatments for infectious diseases. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. Reaction of methylhydrazine with dimethyl chlorothiophosphate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemmethod.com [chemmethod.com]
Antiviral Research Involving Thiosemicarbazones: A Technical Guide Focused on Methisazone
Disclaimer: While the initial topic of interest was 2-Methyl-3-thiosemicarbazide, a comprehensive literature review revealed a scarcity of specific antiviral research data for this particular compound. Therefore, this technical guide will focus on a closely related and well-studied analogue, Methisazone (N-methylisatin-β-thiosemicarbazone) , as a representative of the thiosemicarbazone class of antiviral agents. The findings and protocols detailed herein for Methisazone provide a robust framework for understanding the antiviral potential and research methodologies applicable to thiosemicarbazone derivatives.
Introduction to Thiosemicarbazones as Antiviral Agents
Thiosemicarbazones are a class of chemical compounds that have long been recognized for their broad-spectrum biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2] Their antiviral significance was first highlighted with the discovery of the activity of isatin-β-thiosemicarbazone derivatives against poxviruses.[1][2] These compounds are characterized by the presence of a substructure, which is crucial for their biological function. The mechanism of action for their antiviral effects is often attributed to the inhibition of viral mRNA and protein synthesis.[3][4][5]
Methisazone, a derivative of isatin-β-thiosemicarbazone, emerged as a notable antiviral agent, particularly for its efficacy against poxviruses, including the variola virus that causes smallpox.[2][5] Its development marked a significant step in antiviral chemotherapy. This guide provides an in-depth overview of the antiviral research centered on Methisazone, covering its synthesis, experimental protocols for antiviral evaluation, and its mechanism of action.
Synthesis of Methisazone
The synthesis of Methisazone (N-methylisatin-β-thiosemicarbazone) is a relatively straightforward condensation reaction.[5]
General Synthesis Protocol
The primary method for synthesizing isatin-β-thiosemicarbazones involves the condensation of an isatin derivative with a thiosemicarbazide.[2] For Methisazone, N-methylisatin is reacted with thiosemicarbazide.
Reaction:
-
Reactants: N-methylisatin and thiosemicarbazide
-
Solvent: Typically ethanol
-
Catalyst: A few drops of glacial acetic acid
-
Procedure: Equimolar amounts of N-methylisatin and thiosemicarbazide are dissolved in hot ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for a short period. Upon cooling, the product, Methisazone, precipitates out of the solution and can be collected by filtration.[2]
Antiviral Activity and Quantitative Data
Methisazone has demonstrated significant antiviral activity against a range of DNA and RNA viruses, with its most notable success against poxviruses.
Antiviral Spectrum
-
Poxviruses: Highly effective against vaccinia virus, variola virus (smallpox), and monkeypox virus.[2][5][6]
-
Herpes Simplex Virus (HSV): Shows inhibitory effects on HSV.[6]
-
Human Immunodeficiency Virus (HIV): Derivatives of N-methylisatin-β-thiosemicarbazone have shown to inhibit HIV production.[7]
-
Flaviviruses: A derivative of N-methylisatin-β-thiosemicarbazone, SCH 16, has shown potent inhibitory activity against Japanese Encephalitis Virus (JEV) and West Nile Virus (WNV).[1]
-
Coronaviruses: Methisazone has been identified as a potential inhibitor of SARS-CoV-2.[3]
Quantitative Antiviral Data
The antiviral efficacy of Methisazone and its derivatives is quantified by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and their 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, provides a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Methisazone | Vaccinia virus (Copenhagen) | - | 3.3 | - | - | [3] |
| Methisazone | Vaccinia virus (WR) | - | 0.06 | - | - | [3] |
| M-IBDET | HIV | Chronically infected cells | 0.34 (ED₅₀) | >6.8 | 20 | [7] |
| A-IBDAT | HIV | Chronically infected cells | 2.9 (ED₅₀) | >87 | 30 | [7] |
| SCH 16 | Japanese Encephalitis Virus (JEV) | Vero | 0.000025 | >0.0003 | >12 | [1] |
| SCH 16 | West Nile Virus (WNV) | Vero | 0.000006 | >0.0003 | >50 | [1] |
Table 1: Quantitative Antiviral Activity of Methisazone and its Derivatives. M-IBDET: N-methylisatin-beta 4':4'-diethylthiosemicarbazone; A-IBDAT: N-allylisatin-beta-4':4'-diallylthiosemicarbazone; SCH 16 is a Mannich base derivative of N-methylisatin-β-thiosemicarbazone.
Experimental Protocols for Antiviral Evaluation
Cytotoxicity Assay
Before assessing antiviral activity, the cytotoxicity of the compound on the host cell line is determined to ensure that any observed antiviral effect is not due to cell death.
-
Assay: MTT assay is a common colorimetric assay to assess cell viability.
-
Procedure:
-
Seed cells (e.g., Vero cells) in a 96-well plate and incubate until confluent.
-
Remove the culture medium and add fresh medium containing serial dilutions of the test compound.
-
Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.
-
Plaque Reduction Assay
This assay is a standard method to quantify the inhibition of viral replication.
-
Procedure:
-
Grow a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well plates.
-
Infect the cells with a known titer of the virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
-
Incubate the plates until viral plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1][7]
-
Mechanism of Antiviral Action
The primary mechanism of antiviral action for Methisazone and related thiosemicarbazones is the inhibition of viral protein synthesis.[3][4] This disruption of the viral replication cycle prevents the formation of new, infectious viral particles.
Inhibition of Viral mRNA and Protein Synthesis
Studies have shown that Methisazone interferes with the late stages of viral replication. It does not significantly affect the synthesis of early viral proteins but has a marked inhibitory effect on the synthesis of late structural proteins.[4] This suggests that the compound targets a process essential for the translation of late viral mRNA.
The precise molecular target within the viral or host cell machinery has been a subject of investigation. It is believed that thiosemicarbazones may chelate metal ions that are essential for the function of viral enzymes, such as RNA polymerase.[8]
References
- 1. N-methylisatin-beta-thiosemicarbazone derivative (SCH 16) is an inhibitor of Japanese encephalitis virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. Metisazone - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of human immunodeficiency virus by N-methylisatin-beta 4':4'-diethylthiosemicarbazone and N-allylisatin-beta-4':4'-diallythiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
An In-Depth Technical Guide to 2-Methyl-3-thiosemicarbazide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemical properties of 2-Methyl-3-thiosemicarbazide. It details its synthesis, characterization, and the exploration of its biological significance. This document serves as a foundational resource, consolidating key experimental protocols, quantitative data, and a historical perspective on this core chemical entity.
Introduction
This compound, a derivative of thiosemicarbazide, belongs to a class of compounds that have garnered significant interest in the scientific community, particularly in the fields of medicinal and coordination chemistry. Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are recognized for their diverse biological activities, including antimicrobial and antifungal properties.[1][2][3][4] The introduction of a methyl group at the N2 position of the thiosemicarbazide backbone modifies its electronic and steric properties, influencing its reactivity and biological interactions. This guide focuses on the core molecule, this compound, providing a detailed account of its chemical foundations.
Discovery and Historical Context
The historical context of this compound is intrinsically linked to the broader exploration of thiosemicarbazides as versatile reagents in organic chemistry. While a singular "discovery" paper for this specific methylated analogue is not readily apparent in early literature, its emergence is a logical progression from the foundational work on thiosemicarbazide and its derivatives.
P. T. Sah and T. C. Daniels were instrumental in establishing the use of thiosemicarbazide as a reagent for the identification and characterization of aldehydes and ketones through the formation of crystalline thiosemicarbazone derivatives.[1][5] Their work in the mid-20th century laid the groundwork for the systematic investigation of substituted thiosemicarbazides to modulate the properties of the resulting thiosemicarbazones. The synthesis of N-methylated derivatives like this compound would have been a natural step in these investigations to understand the role of substitution on reactivity and the physical properties of the products.
Early synthetic efforts were likely driven by the desire to create a library of thiosemicarbazide analogues for use in qualitative organic analysis and to explore their potential biological activities, a common practice in the development of new chemical entities during that period.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₂H₇N₃S and a molecular weight of 105.17 g/mol .[6] Its structure features a thiourea core with a methylhydrazine substituent.
| Property | Value | Reference |
| Molecular Formula | C₂H₇N₃S | [6] |
| Molecular Weight | 105.17 g/mol | [6] |
| IUPAC Name | 1-amino-1-methylthiourea | [6] |
| CAS Number | 6938-68-7 | [6] |
| Melting Point | 173-175 °C | [7] |
| Appearance | Powder | [8] |
Synthesis and Experimental Protocols
Several synthetic routes to N-substituted thiosemicarbazides have been developed. The most common methods for the preparation of this compound involve the reaction of a methylhydrazine derivative with a source of thiocarbonyl.
Method 1: From Methylhydrazine and Thiocyanate
A prevalent method involves the reaction of methylhydrazine sulfate with an alkali metal thiocyanate, such as potassium or ammonium thiocyanate. This reaction proceeds through the formation of a methylhydrazine thiocyanate salt, which then rearranges upon heating to form this compound.
Experimental Protocol:
-
Reaction Setup: A mixture of methylhydrazine sulfate (1 mole) and potassium thiocyanate (1.1-1.2 moles) is prepared in water.
-
Neutralization: The solution is neutralized to a pH of 6-7 with a solution of sodium hydroxide.
-
Azeotropic Dehydration: Toluene is added to the reaction mixture, and the water is removed by azeotropic distillation. This step facilitates the formation of methylhydrazine thiocyanate.
-
Isomerization: The reaction mixture is refluxed for 2-3 hours to induce the rearrangement of methylhydrazine thiocyanate to this compound.
-
Isolation: The toluene is removed by steam distillation. The remaining aqueous solution is cooled to induce crystallization. The solid product is collected by filtration and dried.
Method 2: From Thiourea and Methyl Chloride
An alternative synthesis starts from thiourea, which is first S-methylated and then reacts with hydrazine. A more direct approach involves the reaction of thiourea with methyl chloride followed by treatment with hydrazine hydrate.[9]
Experimental Protocol:
-
Reaction of Thiourea: Thiourea (1 mole) is dissolved in a suitable solvent (e.g., ethanol) in the presence of a catalyst.
-
Methylation: Methyl chloride gas is bubbled through the solution at a temperature of 10-200 °C.
-
Purging: After the reaction is complete, nitrogen gas is passed through the mixture to remove any residual hydrogen chloride.
-
Hydrazinolysis: Hydrazine hydrate is added dropwise to the reaction mixture at a temperature of 30-90 °C.
-
Workup: The solvent is distilled off, and the residue is cooled to -10 to 50 °C to precipitate the product. The solid is collected by filtration and dried.[9]
Characterization Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes typical characterization data, though it's important to note that specific values can vary slightly based on the solvent and instrument used. The data presented here is a composite from literature on thiosemicarbazide derivatives.[4][10][11][12][13]
| Technique | Observed Features |
| ¹H NMR (DMSO-d₆) | δ ~2.5-3.0 ppm (s, 3H, N-CH₃), δ ~4.5-5.5 ppm (br s, 2H, NH₂), δ ~7.0-8.0 ppm (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~30-35 ppm (N-CH₃), δ ~180-185 ppm (C=S) |
| IR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (N-H bending), ~1250 (C=S stretching) |
Biological Significance and Signaling Pathways
While the broader class of thiosemicarbazones has been extensively studied for their biological activities, the specific role of this compound is less defined. It often serves as a precursor for the synthesis of more complex and biologically active thiosemicarbazones.
Interestingly, a derivative, di-2-pyridylketone 2-methyl-3-thiosemicarbazone, was utilized as a negative control in a study investigating the inhibition of the STAT3 signaling pathway.[14] The study demonstrated that other iron-binding thiosemicarbazones could inhibit STAT3 phosphorylation, while the 2-methyl-3-thiosemicarbazone derivative, which cannot effectively bind iron in the same manner, showed no effect.[14] This suggests that this compound and its simple derivatives may not be potent inhibitors of this particular pathway, and their biological activity, if any, likely proceeds through different mechanisms.
The primary biological role of this compound appears to be that of a versatile building block for the synthesis of a wide array of thiosemicarbazones with potential therapeutic applications. The antimicrobial and antifungal activities reported for various thiosemicarbazones often stem from their ability to chelate metal ions essential for microbial enzymes or to interfere with other cellular processes.[15][16][17]
As no specific signaling pathway has been definitively elucidated for this compound itself, a diagram illustrating a general experimental workflow for its synthesis and subsequent derivatization is provided below.
Caption: General workflow for synthesis and derivatization.
Conclusion
This compound represents a fundamental building block in the synthesis of a diverse range of thiosemicarbazone derivatives. While its own biological activity appears limited in the context of specific signaling pathways like STAT3, its importance as a precursor is well-established. The synthetic routes to this compound are well-documented, providing a solid foundation for its use in research and drug discovery. Future investigations may yet uncover novel biological roles for this core structure, but its primary contribution to date lies in its utility as a versatile synthon for creating compounds with significant therapeutic potential. This guide has consolidated the key historical, chemical, and procedural information to aid researchers in their ongoing exploration of this chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C2H7N3S | CID 3034190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:6938-68-7 | Chemsrc [chemsrc.com]
- 8. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104860857A - Methylthiosemicarbazide synthesis process - Google Patents [patents.google.com]
- 10. journalijar.com [journalijar.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection of Hg2+ and Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-thiosemicarbazide, also known as 1-methylhydrazinecarbothioamide, is a derivative of thiosemicarbazide, a class of compounds recognized for their wide range of biological activities and as versatile intermediates in the synthesis of various heterocyclic systems. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development. The protocol outlined below is based on the reaction of methylhydrazine sulfate with a thiocyanate salt, which provides a reliable method for the laboratory-scale synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂H₇N₃S | [1] |
| Molecular Weight | 105.17 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 173-175 °C | |
| Purity | ≥97% | |
| Expected Yield | 80-85% |
Experimental Protocol
This protocol is adapted from the solvent-based method for the preparation of methyl-thiosemicarbazide.
Materials and Reagents:
-
Methylhydrazine sulfate ((CH₃NHNH₂)·H₂SO₄)
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions:
-
Methylhydrazine and its salts are toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic; ensure no open flames are nearby and work in a fume hood.
-
Sodium hydroxide is corrosive. Handle with care.
-
Refer to the GHS hazard statements for this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add methylhydrazine sulfate and water (in a molar ratio of approximately 1:18 relative to the methylhydrazine sulfate).
-
Neutralization: While stirring, slowly add a solution of sodium hydroxide to neutralize the methylhydrazine sulfate. Monitor the pH and adjust it to between 6 and 7.
-
Addition of Thiocyanate: To the neutralized solution, add ammonium thiocyanate or potassium thiocyanate. The molar ratio of thiocyanate to methylhydrazine sulfate should be between 1.1:1 and 1.2:1.
-
Azeotropic Dehydration: Add a volume of toluene equal to the volume of water used. Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected. This step facilitates the formation of methyl hydrazine thiocyanate in situ.
-
Isomerization Reaction: Once all the water has been removed, continue to heat the toluene solution under reflux for an additional 2-3 hours. During this time, the methyl hydrazine thiocyanate will isomerize to form this compound.
-
Work-up and Isolation: After the reflux period, allow the reaction mixture to cool. Remove the toluene under reduced pressure or by steam distillation. As the solvent is removed and the solution cools, the product will crystallize.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and then dry them. For further purification, recrystallize the product from ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to obtain the final product as a white crystalline solid.
Characterization:
-
Melting Point: The melting point of the purified product should be in the range of 173-175 °C.
-
Infrared (IR) Spectroscopy: The IR spectrum (KBr pellet) is expected to show characteristic peaks for N-H stretching vibrations around 3400 cm⁻¹ and 3170 cm⁻¹, and C=S stretching vibration.[1][2]
-
¹H NMR Spectroscopy (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the methyl protons (CH₃), the amine protons (NH₂), and the hydrazine NH proton.
-
¹³C NMR Spectroscopy (DMSO-d₆): The carbon NMR spectrum should show a signal for the methyl carbon and a downfield signal for the thiocarbonyl carbon (C=S).
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Thiosemicarbazones using 2-Methyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of thiosemicarbazones utilizing 2-Methyl-3-thiosemicarbazide as a key starting material. Thiosemicarbazones are a versatile class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development.
Introduction
Thiosemicarbazones are formed through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. The resulting compounds possess a characteristic azomethine group (-N=CH-) and a thiourea moiety. The presence of nitrogen and sulfur atoms allows for the chelation of metal ions, which is often linked to their biological activity. Thiosemicarbazones have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The substitution on the thiosemicarbazide backbone, such as the methyl group in this compound, can significantly influence the physicochemical and biological properties of the resulting thiosemicarbazone derivatives.
Synthesis of Thiosemicarbazones from this compound
The general synthesis route involves the reaction of this compound with various aromatic aldehydes in the presence of a catalytic amount of acid, typically in an alcoholic solvent. The reaction proceeds via a nucleophilic addition of the primary amine of the thiosemicarbazide to the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.
A study on the synthesis of novel benzaldehyde thiosemicarbazones using this compound as the primary reactant has been reported, demonstrating the feasibility and efficiency of this approach.[1]
Experimental Protocols
General Protocol for the Synthesis of Benzaldehyde 2-Methyl-3-thiosemicarbazones
This protocol is a generalized procedure based on the successful synthesis of a series of benzaldehyde thiosemicarbazone derivatives.[1]
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound in absolute ethanol.
-
To this solution, add an equimolar amount of the desired substituted aromatic aldehyde.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the reaction mixture with constant stirring for a period of 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the precipitated solid by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the characterization data for a selection of synthesized benzaldehyde 2-methyl-3-thiosemicarbazones, demonstrating the typical yields and physical properties.[1]
| Compound ID | R-group on Benzaldehyde | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | H | C₉H₁₁N₃S | 85 | 168-170 |
| 2 | 4-Chloro | C₉H₁₀ClN₃S | 82 | 180-182 |
| 3 | 4-Nitro | C₉H₁₀N₄O₂S | 88 | 210-212 |
| 4 | 4-Hydroxy | C₉H₁₁N₃OS | 78 | 190-192 |
| 5 | 4-Methoxy | C₁₀H₁₃N₃OS | 80 | 175-177 |
| 6 | 2-Hydroxy | C₉H₁₁N₃OS | 75 | 185-187 |
| 7 | 3,4-Dimethoxy | C₁₁H₁₅N₃O₂S | 79 | 165-167 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of thiosemicarbazones from this compound.
Caption: General workflow for thiosemicarbazone synthesis.
Potential Signaling Pathways Affected by Thiosemicarbazones
Thiosemicarbazones have been shown to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below illustrates some of the potential targets.
Caption: Potential molecular targets of thiosemicarbazones.
Biological Activity
Thiosemicarbazones derived from this compound have been evaluated for their antimicrobial and antifungal activities.[1] The synthesized compounds were found to be active against both Gram-positive and Gram-negative bacteria, as well as exhibiting considerable antifungal activity.[1] The mechanism of action for the anticancer activity of some thiosemicarbazones has been linked to the inhibition of the STAT3 signaling pathway, ribonucleotide reductase, and topoisomerase II.[2][3] Iron chelation is also considered a key mechanism for the anticancer and antimicrobial effects of these compounds.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Screening of 2-Methyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological screening of the compound 2-Methyl-3-thiosemicarbazide. The protocols outlined below focus on evaluating its potential anticancer and antimicrobial activities, which are common for thiosemicarbazide derivatives.[1][2][3]
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[1][2][4] The biological activity of these compounds is often attributed to their ability to chelate metal ions, inhibit enzymes like ribonucleotide reductase and topoisomerase, and induce oxidative stress.[3][5] This document outlines a detailed experimental setup for the preliminary biological evaluation of this compound to determine its potential as a therapeutic agent.
Experimental Objectives
The primary objectives of this screening protocol are:
-
To assess the cytotoxic effects of this compound against various human cancer cell lines.
-
To determine the antimicrobial activity of this compound against a panel of pathogenic bacteria.
-
To establish a preliminary safety profile by evaluating its cytotoxicity against a non-cancerous cell line.
Experimental Workflow
The overall experimental workflow for the biological screening of this compound is depicted below.
Caption: Overall experimental workflow for the biological screening of this compound.
Anticancer Activity Screening
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Materials
-
This compound
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)[6][7]
-
Normal cell line (e.g., Vero - monkey kidney epithelial cells)[8]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Experimental Protocol
-
Cell Seeding:
-
Culture the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer and Normal Cell Lines
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | Experimental Value |
| A549 | This compound | Experimental Value |
| HCT116 | This compound | Experimental Value |
| Vero | This compound | Experimental Value |
| MCF-7 | Doxorubicin (Control) | Reference Value |
| A549 | Doxorubicin (Control) | Reference Value |
| HCT116 | Doxorubicin (Control) | Reference Value |
| Vero | Doxorubicin (Control) | Reference Value |
Antimicrobial Activity Screening
Principle
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11] This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[10][12]
Materials
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)[13]
-
Mueller-Hinton Broth (MHB)
-
Sterile saline
-
0.5 McFarland standard
-
96-well plates
-
Incubator
Experimental Protocol
-
Inoculum Preparation:
-
From a fresh culture, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[10]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates at 37°C for 16-20 hours.[9]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]
-
Data Presentation
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | Experimental Value |
| Escherichia coli | This compound | Experimental Value |
| Staphylococcus aureus | Ciprofloxacin (Control) | Reference Value |
| Escherichia coli | Ciprofloxacin (Control) | Reference Value |
Potential Signaling Pathways
Thiosemicarbazones have been reported to induce apoptosis and generate reactive oxygen species (ROS), suggesting their interaction with specific cellular signaling pathways.[5] Further investigation into these mechanisms for this compound would be a logical next step.
Caption: Potential signaling pathways modulated by thiosemicarbazide derivatives.
Conclusion
This document provides a foundational set of protocols for the initial biological screening of this compound. The results from these assays will provide valuable insights into its potential as an anticancer or antimicrobial agent and will guide further preclinical development, including mechanism of action studies, in vivo efficacy, and toxicity assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. modernscientificpress.com [modernscientificpress.com]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. scielo.br [scielo.br]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassay Preparation of 2-Methyl-3-thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, characterization, and preparation of 2-Methyl-3-thiosemicarbazide derivatives for various biological assays.
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The biological activity is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes.[3] This document outlines the necessary procedures to synthesize and prepare this compound derivatives for subsequent biological screening.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives is a two-step process involving the initial synthesis of the this compound precursor, followed by the condensation with various aldehydes or ketones to yield the desired derivatives.
Synthesis of this compound (Precursor)
A common method for synthesizing N-substituted thiosemicarbazides involves the reaction of the corresponding hydrazine with an isothiocyanate. For this compound, methylhydrazine is reacted with a thiocyanate salt. The following protocol is adapted from established methods for similar compounds.[4]
Protocol 2.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve methylhydrazine sulfate and an equimolar amount of potassium thiocyanate in water.
-
Neutralization: Adjust the pH of the solution to 6-7 using a solution of sodium hydroxide.
-
Azeotropic Dehydration: Add toluene to the reaction mixture and heat to reflux using a Dean-Stark apparatus to remove water azeotropically. This facilitates the formation of methyl hydrazine thiocyanate.
-
Isomerization: Continue heating the reaction mixture to convert the methyl hydrazine thiocyanate intermediate into this compound.
-
Isolation and Purification: After the reaction is complete (monitored by TLC), remove the toluene by steam distillation. Cool the remaining aqueous solution to induce crystallization. The resulting solid is filtered, washed with cold water, and dried to yield this compound.
Synthesis of this compound Derivatives
The derivatives are synthesized through a condensation reaction between this compound and a selected aldehyde or ketone.[5][6]
Protocol 2.2: General Synthesis of this compound Derivatives
-
Reaction Mixture: Dissolve 1 mmol of this compound in 10 mL of a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.[5][6]
-
Addition of Carbonyl Compound: Add 1 mmol of the desired aldehyde or ketone, also dissolved in a small amount of the same solvent, to the flask.
-
Catalysis: Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.[6]
-
Reaction: Stir the mixture at room temperature or reflux for a period ranging from 1 to 24 hours, depending on the reactivity of the starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]
-
Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce precipitation.
-
Purification: Filter the solid product, wash with cold solvent (e.g., methanol), and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[6]
Diagram 1: Synthesis Workflow of this compound Derivatives
Caption: Workflow for the synthesis of this compound derivatives.
Quality Control of Synthesized Compounds
The identity and purity of the synthesized this compound derivatives must be confirmed before their use in biological assays.
Protocol 3.1: Physicochemical and Spectroscopic Analysis
-
Melting Point: Determine the melting point of the purified compound. A sharp melting point range is indicative of high purity.
-
Thin Layer Chromatography (TLC): Assess the purity of the compound by TLC using a suitable solvent system. A single spot suggests a pure compound.
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (e.g., C=S, C=N, N-H) in the synthesized derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound. The solvent of choice is typically DMSO-d₆.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound to further confirm its identity.
Preparation of Derivatives for Bioassays
Proper preparation of the test compounds is critical for obtaining reliable and reproducible data in biological assays. Due to the generally low aqueous solubility of thiosemicarbazide derivatives, a stock solution in an organic solvent is typically prepared first.
Protocol 4.1: Stock and Working Solution Preparation
-
Solubilization: Weigh the purified this compound derivative accurately. Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[2] Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Stock Solution Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare intermediate dilutions in DMSO if required.
-
Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solutions into the appropriate aqueous assay medium (e.g., cell culture medium, buffer). The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[2]
-
Controls: Always include a vehicle control (assay medium with the same final concentration of DMSO) in all experiments.
Diagram 2: Bioassay Preparation Workflow
Caption: General workflow for preparing derivatives for bioassays.
Common Bioassays and Data Presentation
This compound derivatives are commonly evaluated for their antimicrobial and anticancer activities.
Antimicrobial Assays
The Minimum Inhibitory Concentration (MIC) is a key parameter determined in antimicrobial assays.
Protocol 5.1.1: Broth Microdilution Assay for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Example of Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | Staphylococcus aureus (MRSA) | 3.9 | [7] |
| 3a | Staphylococcus epidermidis | 1.95 | [7] |
| 3e | Bacillus cereus | 7.81 | [7] |
| T4A | Staphylococcus aureus | 32-64 | [8] |
| T9A | Staphylococcus epidermidis | 64 | [8] |
Anticancer Assays
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol 5.2.1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.
Table 2: Example of Anticancer Activity of Thiosemicarbazide Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 5 | A549 (Lung) | 10.67 ± 1.53 | |
| 5 | C6 (Glioma) | 4.33 ± 1.04 | [3] |
| L4 | A549 (Lung) | - | |
| COTI-NMe2 | SW480 (Colon) | 0.01 ± 0.01 | [9] |
| Cu-COTI-2 | SW480 (Colon) | 0.05 ± 0.02 | [9] |
Potential Mechanism of Action and Signaling Pathways
The biological activity of thiosemicarbazide derivatives is often linked to their ability to chelate essential metal ions, leading to the inhibition of key enzymes. A prominent mechanism of anticancer activity is the inhibition of ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis and repair.[10] This inhibition leads to the depletion of the dNTP pool, cell cycle arrest, and ultimately apoptosis. Furthermore, some thiosemicarbazones have been shown to inhibit topoisomerase II, an enzyme involved in managing DNA topology during replication and transcription.[10] Inhibition of topoisomerase II leads to DNA damage and the induction of apoptosis.
Diagram 3: Generalized Anticancer Mechanism of Thiosemicarbazones
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
Application of 2-Methyl-3-thiosemicarbazide in the Development of Enzyme Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-thiosemicarbazide is a key chemical intermediate in the synthesis of a diverse class of bioactive molecules known as thiosemicarbazones. While this compound itself is not typically a direct enzyme inhibitor, its structural motif is fundamental to the pharmacophore of numerous potent enzyme inhibitors. Thiosemicarbazones, formed by the condensation of a thiosemicarbazide with an aldehyde or ketone, have demonstrated significant inhibitory activity against a wide range of enzymes, making them a subject of intense research in drug discovery and development.[1][2]
The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which are essential cofactors for many enzymes.[3][4] The sulfur and nitrogen atoms of the thiosemicarbazone moiety can coordinate with metal ions in the active site of metalloenzymes, leading to inhibition.[5][6] This document provides a detailed overview of the application of this compound in synthesizing enzyme inhibitors, along with quantitative data and experimental protocols.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following table summarizes the inhibitory activities of various thiosemicarbazone derivatives synthesized from precursors including or related to this compound against different enzyme targets. This data highlights the potential of this class of compounds in enzyme inhibition.
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Acetophenone Thiosemicarbazones | Tyrosinase | IC50: 0.34 µM - <1 µM | [5] |
| Thiosemicarbazone-benzenesulfonamides | Carbonic Anhydrase I (hCA I) | Ki: 7.16 nM - 27.6 nM | [6] |
| Thiosemicarbazone-benzenesulfonamides | Carbonic Anhydrase II (hCA II) | Ki: 0.31 nM - 0.34 nM | [6] |
| para-Substituted Thiosemicarbazones | Acetylcholinesterase (AChE) | IC50: 110.19 µM - 160.04 µM | [7] |
| para-Substituted Thiosemicarbazones | Butyrylcholinesterase (BChE) | IC50: 145.11 µM - 190.21 µM | [7] |
| Phenylhydrazinecarbothioamide Derivative | α-Glucosidase | IC50: 1.58 µM | [8] |
| Phenylhydrazinecarbothioamide Derivative | α-Amylase | IC50: 3.24 µM | [8] |
| N-Cyclohexyl-benzylidene-hydrazine-carbothioamide | Monoamine Oxidase A (MAO-A) | Potent Inhibition | [9] |
| Thiosemicarbazone Derivatives | Urease | IC50: 5.3 µM - 15.5 µM | [10] |
Experimental Protocols
Protocol 1: General Synthesis of Thiosemicarbazone Derivatives from this compound
This protocol describes a general method for the synthesis of thiosemicarbazones by condensation of this compound with a suitable aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1 equivalent of the desired aldehyde or ketone in ethanol.
-
Add the aldehyde/ketone solution to the this compound solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent to obtain the pure thiosemicarbazone derivative.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Protocol 2: In Vitro Tyrosinase Inhibition Assay
This protocol outlines the procedure to screen for the inhibitory activity of synthesized thiosemicarbazone derivatives against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Synthesized thiosemicarbazone derivatives (dissolved in DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized thiosemicarbazone and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds to the wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for a specified period using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes the stopped-flow CO₂ hydrase assay for determining the inhibitory activity of thiosemicarbazone derivatives against human carbonic anhydrase (hCA) isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (pH 7.4)
-
CO₂-saturated water
-
Synthesized thiosemicarbazone derivatives (dissolved in DMSO)
-
Acetazolamide (as a positive control)
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is based on the stopped-flow technique to measure the kinetics of the CO₂ hydration reaction.
-
The enzyme and inhibitor solutions are prepared in the Tris-HCl buffer.
-
The CO₂-saturated water is used as the substrate.
-
The enzyme-catalyzed CO₂ hydration is monitored by observing the change in pH using a colorimetric indicator or a pH-sensitive electrode.
-
The initial rates of the reaction are measured in the presence and absence of the inhibitor at various concentrations.
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive or mixed-type inhibition. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the inhibition is competitive.
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Synthesis of thiosemicarbazone inhibitors and their mechanism of action.
Experimental Workflow for Inhibitor Screening
Caption: General workflow for in vitro enzyme inhibition screening.
Logical Relationship in Drug Discovery
Caption: Drug discovery process for thiosemicarbazone-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking [mdpi.com]
- 6. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. New thiosemicarbazone analogues: synthesis, urease inhibition, kinetics and molecular docking studies | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Evaluating the In Vitro Cytotoxicity of 2-Methyl-3-thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-3-thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide class. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for a wide range of biological activities, including potential antitumor effects.[1][2] Evaluating the in vitro cytotoxicity of such compounds is a critical first step in the drug discovery process. This document provides a comprehensive overview of standard methodologies and detailed protocols for assessing the cytotoxic potential of this compound against various cell lines. The protocols cover key assays for measuring cell viability, membrane integrity, and apoptosis induction.
General Experimental Workflow
The evaluation of a compound's cytotoxicity follows a standardized workflow. This involves initial cell culture and seeding, followed by treatment with the test compound across a range of concentrations. Subsequently, various assays are performed to measure different cellular responses, and the data is analyzed to determine key metrics like the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing.
Experimental Protocols
Detailed protocols for three fundamental cytotoxicity assays are provided below. It is crucial to include appropriate controls in every experiment, such as vehicle controls (e.g., DMSO), untreated controls, and positive controls (a compound with known cytotoxicity).
MTT Assay: Assessment of Cell Metabolic Activity
The MTT assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[4] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5][7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[4][7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Calculation: Cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
LDH Assay: Assessment of Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable indicator of cell lysis.[10][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for determining maximum LDH release (cells treated with a lysis buffer) and background (medium only).[10][12]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 300-400 x g for 5 minutes.[12]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[13]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this reaction mixture to each well containing the supernatant.[9][13]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][13]
-
Stop Reaction (if required): Add 50 µL of a stop solution if indicated by the kit protocol.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[13]
-
Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Caspase-Glo® 3/7 Assay: Assessment of Apoptosis
Apoptosis, or programmed cell death, is often initiated through the activation of caspases. Caspase-3 and Caspase-7 are key executioner caspases. This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence readings. Follow the treatment protocol as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.[14]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The fold increase in caspase activity can be determined by comparing the luminescent signal from treated cells to that of untreated control cells.[15]
Potential Signaling Pathway for Thiosemicarbazone-Induced Cytotoxicity
Thiosemicarbazones can induce cytotoxicity through various mechanisms, often involving the induction of apoptosis.[16] This process can be triggered by intracellular stress, such as the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[16][17]
Caption: Potential intrinsic apoptosis pathway activated by thiosemicarbazides.
Data Presentation: Representative Cytotoxicity Data
While specific cytotoxicity data for this compound is not available in the provided search results, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiosemicarbazone derivatives against different human cancer cell lines. This data serves as an example of how to present cytotoxicity results.
| Compound Class | Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone | Derivative 2d | HL-60 (Leukemia) | 43 | [18] |
| Derivative 2f | HL-60 (Leukemia) | 76 | [18] | |
| Derivative 2h | MCF-7 (Breast Cancer) | 71 | [18] | |
| Thiosemicarbazone | Derivative C2 | PC-12 (Pheochromocytoma) | 156.2 ± 97.5 | [6] |
| Derivative C4 | PC-12 (Pheochromocytoma) | 629.7 ± 109.2 | [6] | |
| Thiosemicarbazide | Derivative 3a | SW620 (Colon Cancer) | 69.02 ± 12.63 | [19] |
| Other Derivatives | SW620 (Colon Cancer) | > 100 | [19] | |
| Thiosemicarbazone | FA4 | PANC-1 (Pancreatic) | 0.88 | [17] |
| FA4 | MiaPaCa2 (Pancreatic) | 3.01 | [17] | |
| Palladium (II) Complex | with Thiosemicarbazone | H460 (Lung Carcinoma) | 0.07 - 3.67 | [20] |
| Platinum (II) Complex | with Thiosemicarbazone | H460 (Lung Carcinoma) | 0.07 - 3.67 | [20] |
References
- 1. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. ulab360.com [ulab360.com]
- 16. Multifunctional Thiosemicarbazones and Deconstructed Analogues as a Strategy to Study the Involvement of Metal Chelation, Sigma-2 (σ2) Receptor and P-gp Protein in the Cytotoxic Action: in vitro and in vivo Activity in Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multifunctional thiosemicarbazones targeting sigma receptors: in vitro and in vivo antitumor activities in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Methyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-Methyl-3-thiosemicarbazide. While specific validated methods for this compound are not widely available in the public domain, this guide presents robust hypothetical methods based on established analytical principles for similar small polar molecules containing amine, hydrazine, and thiol-like functional groups. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is a suitable technique for the separation and quantification of polar analytes like this compound. The method relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol
1.1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point. For enhanced retention of this polar compound, a polar-embedded or an aqueous C18 column can also be considered.
1.2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or trifluoroacetic acid)
-
This compound analytical standard
1.3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.4. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is recommended to ensure good peak shape and separation from potential impurities.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 230-250 nm is expected to provide good sensitivity. The optimal wavelength should be determined by scanning the UV spectrum of a standard solution.
1.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and potential thermal instability. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amine and thiol groups.
Experimental Protocol
2.1. Instrumentation:
-
A GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2.2. Reagents and Standards:
-
This compound analytical standard
-
Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Hexane (GC grade)
2.3. Derivatization Procedure:
-
Accurately weigh a known amount of the this compound standard or sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
After cooling to room temperature, the derivatized sample is ready for injection.
2.4. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-500, or Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for higher sensitivity.
2.5. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Construct a calibration curve using the peak areas of the derivatized standards.
-
Quantify the analyte in samples using the calibration curve.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry via Derivatization
This method involves a chemical reaction of this compound with a chromogenic agent to produce a colored product that can be quantified using a UV-Vis spectrophotometer. The hydrazine moiety of the analyte can react with aldehydes to form colored hydrazones. A common reagent for this purpose is p-dimethylaminobenzaldehyde (DMAB), which reacts with hydrazines in an acidic medium to form a yellow-colored product.[1][2]
Experimental Protocol
3.1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
3.2. Reagents and Standards:
-
This compound analytical standard
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Ethanol (95%)
-
Hydrochloric acid (concentrated)
3.3. Preparation of DMAB Reagent:
-
Dissolve 2 g of DMAB in 100 mL of 95% ethanol.
-
Slowly add 20 mL of concentrated hydrochloric acid to the DMAB solution and mix well.
3.4. Derivatization and Measurement:
-
Prepare a series of calibration standards of this compound in deionized water.
-
To 1 mL of each standard solution or sample in a test tube, add 1 mL of the DMAB reagent.
-
Mix well and allow the reaction to proceed for 15 minutes at room temperature for color development.
-
Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (λmax), which is typically around 455-460 nm for similar hydrazine-DMAB adducts. The exact λmax should be determined by scanning the spectrum of a derivatized standard.[2]
-
Use a reagent blank (1 mL of deionized water + 1 mL of DMAB reagent) to zero the spectrophotometer.
3.5. Data Analysis:
-
Create a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Molar Absorptivity (ε) | ~1.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 2.0 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
References
Practical Applications of 2-Methyl-3-thiosemicarbazide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-thiosemicarbazide is a versatile reagent in organic synthesis, primarily serving as a precursor for the synthesis of a variety of heterocyclic compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the practical use of this compound in the synthesis of thiosemicarbazones and their subsequent transformation into novel heterocyclic systems.
Application 1: Synthesis of 2-Methyl-3-thiosemicarbazones
This compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding 2-methyl-3-thiosemicarbazones. These compounds are not only stable intermediates but also exhibit a range of biological activities.
General Reaction Scheme:
Caption: General reaction for the synthesis of 2-Methyl-3-thiosemicarbazones.
Experimental Protocol: Synthesis of Benzaldehyde 2-Methyl-3-thiosemicarbazones[1]
-
Dissolution: Dissolve this compound (1 mmol) in warm ethanol (15 mL).
-
Addition: To the solution, add the desired substituted benzaldehyde (1 mmol).
-
Catalysis: Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid).
-
Reaction: Reflux the reaction mixture for an appropriate time, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary to obtain the pure benzaldehyde 2-methyl-3-thiosemicarbazone.
Quantitative Data for Synthesis of Benzaldehyde 2-Methyl-3-thiosemicarbazones[1]
| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-Chloro | 3 | 85 | 180-182 |
| 4-Nitro | 2.5 | 88 | 210-212 |
| 4-Methoxy | 4 | 82 | 165-167 |
| 2-Hydroxy | 3.5 | 80 | 190-192 |
Application 2: Synthesis of 1,2,4-Triazolidine-3-thiones via Spontaneous Cyclization
A notable application of 2-methyl-3-thiosemicarbazones, particularly those derived from aromatic aldehydes, is their spontaneous cyclization to form novel 1,2,4-triazolidine-3-thiones. This transformation provides a straightforward entry into a class of heterocyclic compounds with potential applications in drug design.[1]
Reaction Workflow:
Caption: Workflow for the synthesis of 1,2,4-Triazolidine-3-thiones.
Experimental Protocol: Synthesis and Cyclization of 2-Methylthiosemicarbazones[2]
-
Reactant Preparation: Dissolve the appropriate aromatic aldehyde (1.05 mmol) in ethanol (5 mL). In a separate flask, dissolve 2-methylthiosemicarbazide (1.05 mmol, 110 mg) in ethanol (5 mL).
-
Reaction Initiation: Add the 2-methylthiosemicarbazide solution to the aldehyde solution.
-
Reflux: Reflux the resulting mixture for 2 hours.
-
Product Isolation: Cool the reaction mixture on ice to facilitate precipitation.
-
Purification: Filter the precipitated product and wash with cold ethanol. The resulting 1,2,4-triazolidine-3-thione can be further purified if necessary.
Quantitative Data for the Synthesis of 1,2,4-Triazolidine-3-thiones[2]
| Aromatic Aldehyde | Product Yield (%) |
| Benzaldehyde | 79 |
| 4-Methylbenzaldehyde | 85 |
| 4-Chlorobenzaldehyde | 88 |
| 2-Chlorobenzaldehyde | 91 |
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly thiosemicarbazones, have been investigated for their biological activities.
Antimicrobial Activity
Several novel benzaldehyde thiosemicarbazones synthesized from this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.[2]
Cytotoxicity and Enzyme Inhibition
Selected 1,2,4-triazolidine-3-thione derivatives obtained from 2-methylthiosemicarbazones have been subjected to cytotoxicity assays and tested for their inhibitory effects on metalloenzymes, indicating their potential as building blocks for the design of new therapeutic agents.[1]
Conclusion
This compound is a valuable and practical starting material for the synthesis of thiosemicarbazones and novel heterocyclic systems like 1,2,4-triazolidine-3-thiones. The straightforward reaction conditions and the potential for generating biologically active molecules make it an attractive reagent for researchers in organic synthesis and drug discovery. The provided protocols and data serve as a foundation for further exploration and development of new synthetic methodologies and therapeutic agents based on this versatile compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-thiosemicarbazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Methyl-3-thiosemicarbazide, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: A widely used and effective method is the reaction of a methylhydrazine salt, such as methylhydrazine sulfate, with a thiocyanate salt, like ammonium or potassium thiocyanate. This reaction can be performed using either a solid-phase or a solvent-based approach, with the solvent-based method generally offering higher yields.[1]
Q2: What are the critical parameters that influence the yield of this compound synthesis?
A2: The key parameters to optimize for a higher yield include the molar ratio of reactants, reaction temperature, and reaction time. For the solvent-based method, the choice of solvent and the efficiency of water removal are also crucial.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized, helping to determine the optimal reaction time.
Q4: What are the recommended purification methods for this compound?
A4: The most common purification method is recrystallization.[2] Ethanol, methanol, or a mixture of ethanol and water are frequently used solvents for recrystallization to obtain a high-purity product.[2][3] Washing the crude product with a solvent like diethyl ether can also aid in removing impurities.
Q5: What are the expected spectroscopic characteristics of this compound?
A5: The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques. In ¹H NMR spectra, one would expect to see signals corresponding to the N-H and C-H protons. For instance, in related thiosemicarbazide derivatives, N-H proton signals appear as singlets, and the methyl group protons also show a characteristic singlet.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect molar ratio of reactants.- Reaction temperature is too low.- Insufficient reaction time.- Inefficient removal of water in the solvent-based method. | - Ensure the molar ratio of methylhydrazine sulfate to ammonium/potassium thiocyanate is optimized, typically around 1:1.1-1.2.[1]- For the solid-phase method, maintain the baking temperature at 110-120°C. For the solvent-based method, ensure the mixture is refluxed effectively.[1]- Increase the reaction time. Monitor the reaction progress using TLC to determine the optimal duration.- In the solvent-based method, use an azeotropic solvent like toluene to effectively remove water. |
| Impure Product (Multiple Spots on TLC) | - Presence of unreacted starting materials.- Formation of side-products due to sub-optimal reaction conditions. | - Wash the crude product with a suitable solvent to remove unreacted starting materials.- Purify the product by recrystallization from an appropriate solvent such as ethanol or an ethanol-water mixture.[2][3] Multiple recrystallizations may be necessary.- Optimize reaction conditions (temperature, time) to minimize side-product formation. |
| Difficulty in Product Isolation/Crystallization | - The product is too soluble in the reaction solvent.- The cooling process is too rapid. | - If the product is soluble, concentrate the solution by removing the solvent under reduced pressure.- Cool the solution gradually to induce crystallization. An ice bath can be used for complete precipitation.- If the product remains in solution, try adding a non-polar solvent to precipitate the solid. |
| Product is an Oil or Gummy Solid | - Presence of impurities.- Residual solvent. | - Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.- Purify the product by column chromatography if recrystallization is ineffective. |
Experimental Protocols
Solvent-Based Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Methylhydrazine sulfate
-
Ammonium thiocyanate or Potassium thiocyanate
-
Sodium hydroxide solution
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ammonium thiocyanate (or potassium thiocyanate), methylhydrazine sulfate, and water in a molar ratio of approximately 1.1-1.2 : 1 : 18.
-
Neutralization: Adjust the pH of the mixture to 6-7 using a sodium hydroxide solution.
-
Azeotropic Dehydration: Add toluene to the flask in a volume equal to that of the water. Heat the mixture to reflux to azeotropically remove the water. The formation of methyl hydrazine thiocyanate occurs during this step.
-
Isomerization: Continue heating the reaction mixture. The methyl hydrazine thiocyanate will convert to this compound.
-
Reaction Completion: After all the water has been removed, continue to reflux the mixture for an additional 2-3 hours.
-
Product Isolation: Remove the toluene by steam distillation. Cool the remaining aqueous solution to induce crystallization of the product.
-
Purification: Filter the crude product and recrystallize it from an ethanol-water mixture to obtain pure this compound.
Yield Data Comparison:
| Synthesis Method | Reactants | Molar Ratio | Temperature | Time | Reported Yield | Reference |
| Solid-Phase | Methyl hydrazine sulfate, NaOH, Ammonium/Potassium thiocyanate | 1 : 1.1-1.2 : 1.1-1.2 | 110-120°C | 5-6 hours | 75-80% | [1] |
| Solvent-Based | Ammonium/Potassium thiocyanate, Methylhydrazine sulfate, Water, NaOH, Toluene | 1.1-1.2 : 1 : 18 | Reflux | 2-3 hours (after water removal) | >85% | [1] |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key stages of the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
- 1. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
- 2. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in 2-Methyl-3-thiosemicarbazide reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-thiosemicarbazide. The following information addresses common side products and offers strategies for their avoidance to ensure the successful synthesis of desired 2-methyl-3-thiosemicarbazones.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when reacting this compound with aldehydes or ketones?
A1: The most frequently encountered side product is the spontaneous cyclization of the initially formed 2-methyl-3-thiosemicarbazone to a 1,2,4-triazolidine-3-thione. This intramolecular reaction is a common pathway, particularly when using acetophenones or cyclic ketones as starting materials, and can be promoted by elevated temperatures.[1][2]
Q2: What other side products can be formed in reactions involving this compound?
A2: Besides the formation of 1,2,4-triazolidine-3-thiones, other potential side products, though generally less common for the 2-methyl substituted thiosemicarbazide, can include:
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Oxidative cyclization products: Under oxidative conditions, the thiosemicarbazone intermediate can cyclize to form 1,3,4-thiadiazole or 1,3,4-oxadiazole derivatives.[3][4] The latter involves desulfurization.
-
Hydrolysis products: The thiosemicarbazone product can be susceptible to hydrolysis, especially under acidic conditions, which would regenerate the starting aldehyde or ketone and this compound.
-
Dimerization and other unexpected products: In some cases, particularly with specific starting materials or under forcing reaction conditions, dimerization of the thiosemicarbazide or formation of other unexpected heterocyclic systems can occur.
Q3: How can I confirm the formation of the desired 2-methyl-3-thiosemicarbazone versus the cyclized 1,2,4-triazolidine-3-thione?
A3: Spectroscopic methods are essential for distinguishing between the open-chain thiosemicarbazone and the cyclized triazolidine-3-thione.
-
¹H NMR Spectroscopy: The open-chain thiosemicarbazone will typically show distinct signals for the N-H protons. In the cyclized product, the disappearance of the imine proton (if applicable) and changes in the chemical shifts of the N-H and adjacent protons will be observed.
-
¹³C NMR Spectroscopy: The imine carbon (C=N) of the thiosemicarbazone has a characteristic chemical shift. Upon cyclization, this signal will be absent, and a new signal for the C5 carbon of the triazolidine ring will appear at a different chemical shift.
-
Infrared (IR) Spectroscopy: The C=N stretching vibration in the thiosemicarbazone can be observed. This band will be absent in the IR spectrum of the triazolidine-3-thione.
Troubleshooting Guide: Avoidance of Common Side Products
Issue 1: Formation of 1,2,4-Triazolidine-3-thione Side Product
This is the most common issue in reactions involving this compound. The formation of the five-membered ring is often thermodynamically favored.
Root Causes and Avoidance Strategies:
| Root Cause | Avoidance Strategy | Experimental Protocol |
| High Reaction Temperature | Perform the reaction at room temperature or below. Higher temperatures promote the intramolecular cyclization. | See Protocol 1 below for a room temperature procedure. |
| Prolonged Reaction Time | Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to isolate the kinetic product (thiosemicarbazone) before it converts to the thermodynamic product (triazolidine-3-thione). | Monitor the reaction every 30-60 minutes by TLC. |
| Acid or Base Catalysis | While acid catalysis is often used to accelerate thiosemicarbazone formation, it can also promote cyclization. Use a minimal amount of a mild acid catalyst (e.g., a few drops of glacial acetic acid) or consider a non-catalyzed reaction if the starting carbonyl compound is sufficiently reactive. Basic conditions can also promote cyclization. | Use 1-2 drops of glacial acetic acid per mmol of aldehyde/ketone. |
| Solvent Effects | The choice of solvent can influence the reaction outcome. Protic solvents like methanol or ethanol are commonly used. | Methanol is often a suitable solvent for reactions at room temperature. |
Experimental Protocols:
Protocol 1: Synthesis of 2-Methyl-3-thiosemicarbazones at Room Temperature [1]
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Dissolve 1.0 mmol of the desired aldehyde or ketone in 30 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.
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Add a solution of 1.0 mmol of this compound in a minimal amount of methanol to the flask.
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(Optional) Add 1-2 drops of glacial acetic acid as a catalyst.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by TLC.
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Upon completion (typically within 24 hours, but should be monitored), the product may precipitate. If so, filter the solid, wash with cold methanol, and dry.
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If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the solution to induce crystallization.
Issue 2: Formation of Oxidative Cyclization Side Products (1,3,4-Thiadiazoles or 1,3,4-Oxadiazoles)
This is less common but can occur if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Root Causes and Avoidance Strategies:
| Root Cause | Avoidance Strategy |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from oxidizing impurities. Avoid using oxidizing agents unless the 1,3,4-thiadiazole or 1,3,4-oxadiazole is the desired product. |
| Exposure to Air at High Temperatures | If the reaction requires heating, perform it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway: Formation of 2-Methyl-3-thiosemicarbazone and the 1,2,4-Triazolidine-3-thione Side Product
Caption: Reaction pathway showing the formation of the desired thiosemicarbazone and its subsequent cyclization.
Troubleshooting Workflow: Minimizing 1,2,4-Triazolidine-3-thione Formation
Caption: A workflow to troubleshoot and minimize the formation of the cyclized side product.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Methyl-3-thiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methyl-3-thiosemicarbazide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Issues
Issue 1: Low or No Crystal Formation After Cooling
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Possible Cause 1: Insufficient Concentration. The solution may not be saturated enough for crystals to form.
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Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again slowly.
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Possible Cause 2: Supersaturation. The solution is supersaturated, but crystal nucleation has not initiated.
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Solution 1: Scratching. Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal nucleation.
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Solution 2: Seeding. Add a tiny "seed" crystal of pure this compound to the solution to induce crystallization.
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Possible Cause 3: Inappropriate Solvent. The solvent may be too good at dissolving the compound, even at low temperatures.
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Solution: Consider a different solvent or a mixed-solvent system. For this compound, if ethanol or methanol proves too effective, a mixture with a less polar solvent like diethyl ether could be tested.
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Issue 2: Oiling Out Instead of Crystallization
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Possible Cause 1: High Impurity Level. A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.
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Solution: Attempt to remove some impurities before recrystallization by washing the crude product with a suitable solvent in which the desired compound has low solubility.
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-
Possible Cause 2: Solution Cooled Too Quickly. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
-
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Possible Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent might be too high, causing the solute to melt before it dissolves.
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Solution: Choose a solvent with a lower boiling point.
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Issue 3: Colored Impurities in Crystals
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Possible Cause: Presence of Colored Byproducts. The synthesis of thiosemicarbazides can sometimes produce colored impurities.
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Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
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Column Chromatography Issues
Issue 1: Poor Separation of Compound from Impurities
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Possible Cause 1: Inappropriate Eluent System. The polarity of the solvent system may not be optimal for separating the desired compound from impurities.
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Solution: Perform small-scale trials using Thin Layer Chromatography (TLC) with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to identify the optimal eluent for separation.
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Possible Cause 3: Improper Column Packing. Channels or cracks in the silica gel bed can lead to poor separation.
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Solution: Ensure the silica gel is packed uniformly. A wet slurry packing method is often preferred to minimize air bubbles and channels.
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Issue 2: Compound Does Not Elute from the Column
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Possible Cause: Eluent is Not Polar Enough. The solvent system is not polar enough to move the highly polar this compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as methylhydrazine and thiocyanate salts, as well as side products from their reaction.[1] The specific nature of byproducts can vary depending on reaction conditions, but may include other thiourea derivatives.
Q2: What is the recommended primary purification technique for crude this compound?
A2: Recrystallization is the most commonly recommended and effective initial purification method for thiosemicarbazide derivatives.[1] Ethanol and methanol are frequently suggested as suitable solvents.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed by several methods:
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Melting Point: A sharp melting point close to the literature value (around 173-175 °C) indicates high purity.[2][3] A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.
-
Spectroscopic Methods: 1H NMR and FT-IR spectroscopy can confirm the structure and identify the presence of impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[6][7]
Q4: What is a good starting solvent system for TLC analysis of this compound?
A4: Due to its polar nature, a mixture of a moderately polar and a polar solvent is a good starting point. A common system for polar compounds is a mixture of ethyl acetate and methanol or dichloromethane and methanol. The optimal ratio will need to be determined experimentally.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Ethanol, Methanol, Ethanol/Water | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Expected Purity Improvement | Significant removal of soluble and some colored impurities. | High purity can be achieved by separating compounds with different polarities. |
| Expected Yield | 50-80% (can be lower depending on crude purity and technique) | 40-70% (can vary based on separation difficulty and technique) |
Note: The expected purity improvement and yield are estimates for thiosemicarbazide derivatives and may vary for this compound depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
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Column Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the initial solvent system. Collect fractions in test tubes.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar compounds.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for column chromatography purification.
Caption: Logical relationships in troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:6938-68-7 | Chemsrc [chemsrc.com]
- 3. This compound 97 6938-68-7 [sigmaaldrich.com]
- 4. This compound | C2H7N3S | CID 3034190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2-Methyl-3-thiosemicarbazide in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Methyl-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of thiosemicarbazide, a class of compounds known for their wide range of biological activities. These compounds are often used as intermediates in the synthesis of more complex molecules, such as thiosemicarbazones, which have demonstrated potential as anticancer, antimicrobial, and antiviral agents. In research, they are utilized to investigate various biological pathways and as ligands in coordination chemistry.
Q2: I'm observing precipitation when trying to dissolve this compound in an aqueous buffer. What is the likely cause?
This compound, like many small organic molecules, has low solubility in aqueous solutions. Precipitation, or the formation of a solid from a solution, is common when the concentration of the compound exceeds its solubility limit in a given solvent. This can be influenced by factors such as temperature, pH, and the presence of other solutes.
Q3: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and its derivatives. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Ethanol can also be used, particularly for recrystallization, suggesting a moderate solubility.
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems with this compound in your experiments.
Issue 1: Difficulty in Dissolving the Solid Compound
If you are struggling to dissolve the powdered form of this compound, consider the following steps:
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Solvent Selection: Ensure you are using an appropriate solvent. For initial stock solutions, anhydrous DMSO is highly recommended.
-
Mechanical Agitation: Vortex the solution vigorously for several minutes.
-
Sonication: Use a sonicator bath to break up any clumps of solid and increase the surface area for dissolution.
-
Gentle Warming: Gently warm the solution in a water bath (37°C) for a short period. Avoid excessive heat, as it may cause degradation.
Issue 2: Precipitation Upon Dilution into Aqueous Media
A common problem is the "crashing out" or precipitation of the compound when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
Workflow for Troubleshooting Precipitation:
Caption: A troubleshooting workflow for addressing precipitation of this compound in aqueous media.
Quantitative Data on Solubility
| Solvent | This compound Solubility | Thiosemicarbazide Solubility (Parent Compound) |
| Water | Low | 10,000 mg/L at 20°C[1] |
| DMSO | High | Soluble |
| Ethanol | Moderate (used for recrystallization) | Soluble |
| DMF | Likely Soluble | Soluble |
Note: The solubility of this compound is inferred from experimental protocols for similar compounds and general chemical principles.
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for use in various biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube. For a 50 mg/mL solution, weigh 50 mg of the compound.
-
Add the calculated volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO.
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Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved.
-
If the solid does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes a method to minimize precipitation when diluting the DMSO stock solution into an aqueous cell culture medium.
Workflow for Serial Dilution:
Caption: A schematic of a serial dilution protocol to prepare a working solution of this compound.
Potential Signaling Pathway Involvement: VEGFR2 Inhibition
Thiosemicarbazones, which are derivatives of thiosemicarbazides, have been investigated as inhibitors of various signaling pathways, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway is a common strategy in cancer therapy.
Simplified VEGFR2 Signaling Pathway and Potential Inhibition by Thiosemicarbazone Derivatives:
References
Optimizing reaction conditions for 2-Methyl-3-thiosemicarbazide condensations
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in performing successful condensation reactions with 2-Methyl-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the condensation of this compound with aldehydes or ketones?
The reaction is a nucleophilic addition-elimination reaction. It involves the condensation of a thiosemicarbazide derivative with an aldehyde or a ketone to form a thiosemicarbazone.[1][2] The reaction proceeds by the nucleophilic attack of the primary amine group of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to yield the final thiosemicarbazone product, characterized by an imine bond (-N=CH-).[3][4]
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the emergence of a new product spot, indicating that the reaction is proceeding.[5]
Q3: What are the most common solvents used for this reaction?
Alcohols, such as ethanol and methanol, are the most frequently used solvents for thiosemicarbazone synthesis.[3][5][7] Anhydrous conditions, using absolute ethanol for instance, are often recommended.[5] Methanol has been identified as a particularly suitable solvent for similar thiosemicarbazone syntheses.[7] The choice of solvent can sometimes influence the crystal structure of the final product.[1]
Q4: Is a catalyst necessary for the condensation?
While the reaction can sometimes proceed without a catalyst, the addition of a catalytic amount of acid is common practice to facilitate the condensation.[5] Glacial acetic acid is frequently used for this purpose.[5][8] Acid catalysis generally performs better than base catalysis for these types of reactions.[7] In some protocols, catalysts like p-toluenesulfonic acid or even potassium carbonate have been used.[1][6]
Q5: How are the final thiosemicarbazone products typically purified?
Purification is most commonly achieved through recrystallization, often from ethanol or methanol.[5] Before recrystallization, it is good practice to wash the crude product with a suitable solvent, such as cold ethanol or diethyl ether, to remove unreacted starting materials and soluble impurities.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low reactivity of the aldehyde or ketone. 2. Inappropriate solvent. 3. Insufficient reaction time or temperature. 4. Impure starting materials. | 1. Add a catalytic amount of an acid, such as a few drops of glacial acetic acid, to facilitate the reaction.[5][8] 2. Ensure an appropriate solvent like anhydrous ethanol or methanol is used.[5][7] 3. Increase the reaction time or apply heat; refluxing for several hours is often required.[5][6] 4. Verify the purity of the this compound and the carbonyl compound. |
| Impure Product (Multiple Spots on TLC) | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Decomposition of the product due to excessive heat or prolonged reaction time. | 1. Wash the crude product with a solvent like diethyl ether or cold methanol to remove unreacted starting materials.[5] 2. Purify the product via recrystallization from a suitable solvent, typically ethanol or methanol.[5][6] 3. Avoid excessive heating and monitor the reaction closely to prevent degradation.[5] |
| Difficulty in Product Isolation/Precipitation | 1. The product is soluble in the reaction solvent. 2. Insufficient cooling to induce crystallization. | 1. If the product does not precipitate upon cooling to room temperature, cool the reaction mixture in an ice bath.[5] 2. Pour the reaction mixture into ice-cold water to precipitate the solid product.[5] 3. Concentrate the reaction mixture by removing the solvent under reduced pressure.[5] |
| Inconsistent or Broad Melting Point | 1. Presence of impurities. 2. The product may exist as a mixture of isomers (e.g., E/Z isomers). | 1. Recrystallize the product multiple times until a sharp and consistent melting point is achieved.[5] 2. Characterize the product using spectroscopic methods (e.g., ¹H NMR) to confirm its structure and isomeric purity. The E-isomer is typically the more stable and expected product.[5] |
Optimizing Reaction Conditions: Data Summary
Optimizing parameters such as solvent, catalyst, and temperature is crucial for maximizing yield and purity. The following tables summarize findings from various studies on thiosemicarbazone synthesis.
Table 1: Effect of Catalyst on Reaction Conditions
| Catalyst | Typical Conditions | Notes |
| Glacial Acetic Acid | A few drops added to an alcoholic solution of reactants.[5] | Commonly used and effective for many condensations. Tolerated by many protecting groups.[8] |
| Anilinium Chloride | Room temperature, 24 hours. | Found to be an optimal general acid-base catalyst in a study, leading to excellent yields.[7] |
| Potassium Carbonate | Stirred overnight at room temperature, followed by 1 hour of reflux. | A basic catalyst used in some preparations.[6] |
| p-Toluenesulfonic acid | Used in absolute ethanol. | An alternative acid catalyst.[1] |
| No Catalyst | Stirring at room temperature for 24 hours in methanol.[3] | Effective for reactive aldehydes/ketones, offering a simpler procedure.[3][9] |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Typical Conditions | Notes |
| Methanol | Room temperature to reflux. | Found to be a highly suitable solvent for thiosemicarbazone synthesis.[3][7] |
| Ethanol (Absolute) | Reflux for several hours. | The most common solvent, often used under anhydrous conditions.[5][6] |
| Water | Heating. | Used in some eco-friendly synthesis protocols; product often precipitates and can be isolated by simple filtration.[10] |
| Solvent-Free | Grinding reactants together. | An eco-friendly alternative that can lead to high yields without the need for solvents.[11] |
Experimental Protocols & Workflows
General Experimental Protocol
This protocol describes a general method for the condensation of this compound with an aldehyde or ketone.
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.[3][5]
-
Add Thiosemicarbazide: To this solution, add this compound (1 equivalent).
-
Add Catalyst (Optional but Recommended): Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[5]
-
Reaction: Stir the mixture at room temperature or heat under reflux. The required time can range from a few hours to 24 hours.[3][6] Monitor the reaction's progress using TLC.[5]
-
Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid precipitates, collect it by filtration. If no solid forms, cool the flask in an ice bath or pour the contents into ice-cold water to induce precipitation.[5]
-
Washing and Drying: Wash the filtered solid with a small amount of cold ethanol and then with diethyl ether to remove residual impurities.[5] Dry the purified product.
-
Purification: If necessary, further purify the product by recrystallization from hot ethanol or methanol.[5]
Visualized Experimental Workflow
Caption: General workflow for this compound condensation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reaction issues.
Reaction Pathway Diagram
Caption: Simplified reaction pathway for thiosemicarbazone formation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the cyclization of 2-Methyl-3-thiosemicarbazide derivatives
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cyclization of 2-methyl-3-thiosemicarbazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic products expected from the cyclization of this compound derivatives?
The cyclization of this compound derivatives typically yields various heterocyclic compounds, with the product outcome being highly dependent on the reaction conditions. The most commonly synthesized heterocycles include:
-
1,2,4-Triazole-3-thiones: Formation is favored under alkaline conditions.[1][2]
-
1,3,4-Thiadiazoles: Typically synthesized in acidic media.[1][2][3]
-
1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization.[4]
Q2: How do reaction conditions (acidic vs. alkaline) dictate the type of heterocycle formed?
The pH of the reaction medium is a critical factor in directing the cyclization pathway.
-
Acidic Conditions: In the presence of strong acids like concentrated sulfuric acid or hydrochloric acid, the acyl derivatives of thiosemicarbazides predominantly cyclize to form 1,3,4-thiadiazole derivatives.[1][2][3] The mechanism is proposed to involve a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[2]
-
Alkaline Conditions: Under basic conditions, for instance, using sodium hydroxide, the cyclization of the same acylthiosemicarbazides leads to the formation of 1,2,4-triazole derivatives.[1][3]
Troubleshooting Guide
This section addresses common issues encountered during the cyclization of this compound derivatives.
Issue 1: Low or No Product Yield
A low yield of the desired heterocyclic product is a frequent challenge. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incorrect Reaction pH | For 1,3,4-thiadiazole synthesis, ensure sufficiently acidic conditions (e.g., concentrated H₂SO₄, 25% HCl). For 1,2,4-triazole synthesis, confirm the basicity of the reaction mixture (e.g., using NaOH).[1][3] |
| Suboptimal Temperature | Some cyclizations require elevated temperatures (reflux) to proceed efficiently. Monitor the reaction temperature and duration as specified in established protocols. Reaction times can vary from a few hours to over 24 hours.[1] |
| Ineffective Cyclizing Agent | The choice and quantity of the cyclizing agent are crucial. For 1,3,4-thiadiazoles, strong dehydrating acids like concentrated H₂SO₄ or phosphorus oxychloride (POCl₃) are often effective.[1] For 1,2,4-triazoles, heating in an aqueous solution of a base like sodium hydroxide is a common method.[1] |
| Poor Quality of Starting Materials | Impurities in the this compound or the corresponding acylating agent can inhibit the reaction. Purify starting materials by recrystallization or column chromatography if necessary.[1] |
| Inappropriate Solvent | The solvent can significantly influence reaction rates and yields. While protic solvents like ethanol are common, aprotic solvents such as DMF or DMSO may be more suitable in certain cases.[1] |
Issue 2: Formation of an Unexpected Product
The formation of an incorrect heterocyclic ring system is often due to the reaction conditions.
Caption: Logic for troubleshooting unexpected product formation based on reaction pH.
Issue 3: Impure Product with Multiple Spots on TLC
An impure final product can result from several factors.
Caption: Troubleshooting guide for an impure product observed on TLC.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3,4-Thiadiazole Derivatives (Acidic Cyclization)
This protocol outlines a general method for the cyclization of an acyl-2-methyl-3-thiosemicarbazide derivative to a 1,3,4-thiadiazole.
Caption: Experimental workflow for the synthesis of 1,3,4-thiadiazole derivatives.
Detailed Steps:
-
Dissolution: Dissolve 0.01 mole of the acyl-2-methyl-3-thiosemicarbazide derivative in a suitable volume of the acidic medium (e.g., 10 cm³ of concentrated sulfuric acid or 20 cm³ of 25% HCl).[3]
-
Reaction: Either stir the solution at room temperature for 24 hours (with H₂SO₄) or reflux the mixture for 2 hours (with 25% HCl).[3]
-
Precipitation: Carefully pour the reaction mixture onto crushed ice to precipitate the product.[3]
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the solid with water and then recrystallize from an appropriate solvent system, such as a mixture of DMF and water, to obtain the pure 1,3,4-thiadiazole derivative.[3]
Protocol 2: General Procedure for the Synthesis of 1,2,4-Triazole-3-thione Derivatives (Alkaline Cyclization)
This protocol provides a general method for the cyclization of an acyl-2-methyl-3-thiosemicarbazide derivative to a 1,2,4-triazole-3-thione.
Caption: Experimental workflow for the synthesis of 1,2,4-triazole-3-thione derivatives.
Detailed Steps:
-
Suspension: Suspend the acyl-2-methyl-3-thiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide.[1]
-
Reaction: Heat the mixture to reflux for the required amount of time. The reaction progress can be monitored by TLC.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Acidify the cooled solution with an acid like hydrochloric acid to precipitate the triazole-3-thione product.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the precipitate with water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 1,2,4-triazole-3-thione.
References
Stability problems of 2-Methyl-3-thiosemicarbazide and its storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methyl-3-thiosemicarbazide. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability and storage issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a dry, well-ventilated area with the container tightly sealed.[1][2][3][4] It is sensitive to light and should be stored under an inert gas.[1][4] For temperature requirements, it is best to refer to the product-specific label.[1] The compound should be stored in a locked, secure location.[1][2]
Q2: What are the known stability issues with this compound?
A2: this compound is sensitive to light, air, and moisture, which can lead to degradation.[1][2][4] Under recommended storage conditions, the compound is stable.[2][3][5] It is important to avoid exposure to strong oxidizing agents, as they are incompatible.[5] When heated to decomposition, it can emit toxic fumes, including nitrogen and sulfur oxides.[3][5]
Q3: How should I handle this compound safely in the lab?
A3: It is crucial to handle this compound in a well-ventilated area and take measures to avoid dust formation.[1][4][5] Always use personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[4][6][7] Avoid direct contact with skin and eyes.[1][4] After handling, wash your hands thoroughly.[1][4] Do not eat, drink, or smoke in the area where the compound is being used.[1][2]
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color or texture of the powder. However, chemical degradation may not always be visible. The most reliable way to assess the purity and degradation of the compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the active ingredient from any degradation products.
Q5: Can I dissolve this compound in aqueous solutions?
A5: The solubility of this compound in aqueous solutions may be limited. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it in the aqueous assay buffer. When doing so, ensure the final concentration of the organic solvent is low (typically under 0.5%) to avoid affecting the experimental system.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Activity in Biological Assays | Compound Degradation: Improper storage or handling may have led to the degradation of the compound. | 1. Verify that the compound has been stored correctly (protected from light, moisture, and air). 2. Prepare fresh stock solutions. 3. Perform a purity check using a stability-indicating HPLC method. |
| Poor Solubility: The compound may have precipitated in the aqueous assay buffer. | 1. Visually inspect the solution for any precipitate. 2. Prepare a fresh dilution from the stock solution, ensuring proper mixing. 3. Decrease the final concentration of the compound in the assay. 4. Ensure the final concentration of the organic solvent (e.g., DMSO) is not causing precipitation and is tolerated by the assay system.[8] | |
| Incorrect Concentration: The concentration used may be too low to elicit a response. | 1. Perform a dose-response experiment to determine the optimal concentration range. 2. Consult literature for typical concentrations used for similar compounds. | |
| Unexpected Changes in Cell Morphology in Cell-Based Assays | Cytotoxicity: The concentration of the compound or the solvent may be too high, leading to cell death. | 1. Conduct a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration. 2. Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1% DMSO). 3. Perform a dose-response experiment to find a non-toxic, effective concentration. |
| Off-Target Effects: The compound may be interacting with unintended cellular targets. | 1. If available, use a structurally similar but inactive control compound to differentiate between on-target and off-target effects. 2. Investigate the known functions of the intended target to see if the observed morphological changes are plausible. | |
| Variability Between Experimental Repeats | Compound Instability in Media: The compound may be degrading in the cell culture medium over the course of the experiment. | 1. Assess the stability of the compound in the specific culture medium under your experimental conditions. 2. For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals. |
| Inconsistent Solution Preparation: Errors in weighing or dilution can lead to different effective concentrations. | 1. Ensure accurate weighing and use calibrated pipettes. 2. Prepare a larger batch of stock solution to be used across multiple experiments to reduce variability. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10][11][12]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL) to UV light (254 nm).
-
Keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[13][14]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately measuring the compound and separating it from any degradation products, impurities, and excipients.[15][16]
Objective: To develop and validate an HPLC method for the quantitative analysis of this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).
-
Injection Volume: 20 µL.
-
-
Method Development:
-
Inject a solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study to assess the separation of the parent compound from its degradation products.
-
Optimize the mobile phase composition and gradient to achieve adequate resolution between all peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from degradation products.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
-
Visualizations
Caption: STAT3 signaling pathway and potential points of inhibition.
Caption: General workflow for an enzyme inhibition assay.
References
- 1. STAT3 signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA … [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. usp.org [usp.org]
- 16. saudijournals.com [saudijournals.com]
How to prevent the degradation of 2-Methyl-3-thiosemicarbazide during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 2-Methyl-3-thiosemicarbazide during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during a reaction?
A1: The stability of this compound can be compromised by several factors, including:
-
Elevated Temperatures: Like many thiosemicarbazide derivatives, this compound can be susceptible to thermal decomposition.
-
Strongly Acidic or Basic Conditions: The pH of the reaction medium is crucial. While acidic conditions can catalyze certain desired reactions, such as cyclizations to form 1,3,4-thiadiazoles, harsh pH conditions can also promote unwanted side reactions and degradation.
-
Presence of Oxidizing Agents: Thiosemicarbazides can be oxidized, which can lead to the formation of various byproducts and reduce the yield of the desired product.
-
Presence of Metal Ions and Hydroxide: The combination of metal ions and hydroxide can facilitate the desulfurization of the thiourea moiety, a potential degradation pathway.
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, can increase the likelihood of degradation.
-
Solvent Choice: The polarity and reactivity of the solvent can influence the stability of this compound. For some thiosemicarbazide derivatives, non-polar solvents like cyclohexane have been shown to be more stabilizing than polar solvents like DMSO or water.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the reactivity of related thiourea and thiosemicarbazide compounds, the main degradation pathways are likely to be:
-
Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of disulfide bridges or other oxidized sulfur species. This can be a significant issue in the presence of oxidizing agents or even atmospheric oxygen under certain conditions.
-
Hydrolysis/Desulfurization: In the presence of certain metal ions and alkaline conditions, the thiocarbonyl group can be hydrolyzed, leading to the release of sulfur and the formation of urea or other derivatives. However, studies on thiourea suggest that alkaline conditions alone may not be sufficient to cause significant hydrolysis.
-
Thermal Decomposition: At elevated temperatures, the molecule can fragment. The exact decomposition products will depend on the specific conditions.
Q3: How can I store this compound to ensure its stability?
A3: To maintain the purity and stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed container.
-
Keep it in a cool, dry, and well-ventilated place.
-
Protect it from light and moisture.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving this compound that may be related to its degradation.
| Problem | Potential Cause(s) Related to Degradation | Suggested Solutions |
| Low or No Product Yield | Reactant Degradation: this compound may have degraded due to harsh reaction conditions. | - Optimize Reaction Temperature: Avoid excessive heating. If possible, run the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely using TLC or another suitable analytical technique. - Control Reaction Time: Avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the work-up promptly. - Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - pH Control: Carefully control the pH of the reaction mixture. If strong acids or bases are required, consider their slow addition at a low temperature. - Solvent Selection: Consider using a less polar, non-protic solvent if hydrolysis or solvent-mediated degradation is a concern. |
| Impure Product (Multiple Spots on TLC) | Formation of Degradation Byproducts: The additional spots may correspond to degradation products of this compound. | - Review Reaction Conditions: Analyze the reaction conditions (temperature, pH, atmosphere) to identify potential causes of degradation as mentioned above. - Purification Strategy: If degradation is unavoidable, a robust purification strategy (e.g., column chromatography, recrystallization) will be necessary to isolate the desired product. Characterize the byproducts if possible to understand the degradation pathway. |
| Difficulty in Product Isolation/Precipitation | Formation of Soluble Degradation Products: Degradation may lead to the formation of byproducts that are more soluble in the reaction solvent, hindering the precipitation of the desired product. | - Solvent System Modification: Try precipitating the product by adding a non-solvent. - Extraction: Perform a liquid-liquid extraction to separate the desired product from more polar or non-polar impurities. |
Experimental Protocols
Protocol for Monitoring the Stability of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.
1. Materials:
- This compound
- High-purity solvents (e.g., acetonitrile, methanol, water)
- Buffers for pH control
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Method:
- Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Prepare solutions of this compound in the reaction buffer or solvent system you intend to study.
- Stress Conditions: Subject the sample solutions to the desired stress conditions (e.g., different temperatures, pH values, or addition of other reagents). Take aliquots at various time points.
- HPLC Analysis:
- Inject the standards and samples onto the HPLC system.
- Use a mobile phase gradient appropriate for separating this compound from potential degradation products (e.g., a gradient of water and acetonitrile).
- Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.
- Data Analysis:
- Quantify the peak area of this compound at each time point.
- Use the calibration curve to determine the concentration of this compound remaining over time.
- The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visual Guides
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A step-by-step guide to troubleshooting low reaction yields potentially caused by reactant degradation.
Potential Degradation Pathways of this compound
Caption: An overview of potential degradation pathways for this compound under various reaction conditions.
Refining the synthesis of 2-Methyl-3-thiosemicarbazide for higher purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-thiosemicarbazide. The information is structured in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on achieving higher purity.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves the reaction of methylhydrazine with a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate. This reaction is typically carried out in an aqueous or alcoholic solvent. The general principle involves the nucleophilic attack of the methylhydrazine on the thiocyanate carbon, followed by an intramolecular rearrangement to form the thiosemicarbazide structure.
Q2: What are the critical parameters to control for a successful synthesis?
Several factors can significantly influence the yield and purity of this compound:
-
Stoichiometry: A slight excess of the thiocyanate salt is often used to ensure complete conversion of the methylhydrazine.
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, often under reflux, to drive the reaction to completion. However, excessive heat can lead to the formation of byproducts.
-
Solvent: The choice of solvent can impact the solubility of reactants and the final product, affecting both the reaction rate and the ease of isolation. Alcohols such as ethanol and methanol are commonly used.
-
pH: Maintaining a slightly acidic to neutral pH can be beneficial for the reaction.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new product spot can be observed, indicating the progression of the reaction.
Troubleshooting Guides
Problem 1: Low Yield of Crude Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the yield.
-
Loss during Work-up: The product may be partially soluble in the filtrate, leading to losses during isolation.
Solutions:
-
Optimize Reaction Conditions:
-
Increase the reaction time and monitor by TLC until the starting material is consumed.
-
Gradually increase the reaction temperature, being mindful of potential byproduct formation.
-
-
Adjust Stoichiometry: Ensure a slight molar excess of the thiocyanate salt (e.g., 1.1 to 1.2 equivalents).
-
Improve Isolation:
-
Cool the reaction mixture thoroughly in an ice bath to maximize precipitation of the product.
-
If the product remains in solution, concentrate the filtrate under reduced pressure to induce further crystallization.
-
Problem 2: Impure Product (Presence of Multiple Spots on TLC or Broad Melting Point Range)
Possible Causes:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted methylhydrazine or thiocyanate salt in the crude product.
-
Formation of Side Products: Side reactions can lead to the formation of impurities. A potential side product is 1,4-dimethyl-thiocarbohydrazide if there are impurities in the starting methylhydrazine.
-
Decomposition: Prolonged heating at high temperatures can cause decomposition of the desired product.
Solutions:
-
Purification by Recrystallization: This is the most effective method for purifying the crude product.
-
Select an appropriate solvent where the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol and methanol are good starting points.[1]
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.
-
Wash the filtered crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Control Reaction Conditions:
-
Avoid excessive heating or prolonged reaction times.
-
Ensure the purity of the starting materials before beginning the synthesis.
-
Experimental Protocols
Synthesis of this compound (Solvent-Based Method)
This protocol is adapted from a general method for the preparation of methyl-thiosemicarbazide.[2]
Materials:
-
Methylhydrazine sulfate
-
Potassium thiocyanate
-
Sodium hydroxide
-
Water
-
Toluene
Procedure:
-
In a round-bottom flask, prepare a solution of methylhydrazine sulfate and potassium thiocyanate in water. The molar ratio of methylhydrazine sulfate to potassium thiocyanate should be approximately 1:1.1-1.2.[2]
-
Adjust the pH of the solution to 6-7 using a sodium hydroxide solution.[2]
-
Add a volume of toluene equal to the volume of water to the flask.
-
Heat the mixture to reflux with azeotropic removal of water. The formation of methylhydrazine thiocyanate occurs as water is removed.
-
Continue heating to convert the methylhydrazine thiocyanate into this compound.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
The product will crystallize upon cooling.
-
Filter the solid product, wash with a small amount of cold water, and dry.
-
The crude product can be further purified by recrystallization.
High-Purity Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding excess solvent.
-
Once completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reactants | Methylhydrazine sulfate, Potassium thiocyanate | [2] |
| Molar Ratio (Methylhydrazine sulfate:Potassium thiocyanate) | 1 : 1.1-1.2 | [2] |
| Solvent | Water/Toluene | [2] |
| Reaction Temperature | Reflux | [2] |
| Typical Crude Yield | 75-85% | [2] |
Table 2: Purity Analysis Before and After Recrystallization
| Analysis | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white to pale yellow powder | White crystalline powder |
| Melting Point | Broad range (e.g., 168-173 °C) | Sharp range (e.g., 173-175 °C) |
| Purity (by HPLC) | ~95% | >99% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
Technical Support Center: Characterization of 2-Methyl-3-thiosemicarbazide Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of 2-Methyl-3-thiosemicarbazide (2M3TSC) and its metal complexes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental characterization of 2M3TSC complexes.
1. Spectroscopic Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| FT-IR: Broad or overlapping N-H stretching bands. | - Inter- or intramolecular hydrogen bonding.- Presence of water molecules in the sample. | - Dry the sample thoroughly under vacuum.- Record the spectrum in a non-polar solvent (if solubility permits) to minimize hydrogen bonding effects.- Compare the spectrum with that of the free ligand to identify shifts due to coordination. |
| ¹H NMR: Poorly resolved or broad proton signals for N-H groups. | - Quadrupole broadening from the ¹⁴N nucleus.- Proton exchange with residual water in the NMR solvent.- Paramagnetism of the metal center (for certain transition metal complexes). | - Use deuterated solvents that are rigorously dried.- Perform variable temperature NMR studies to observe changes in peak shape and position.- For paramagnetic complexes, consider using specialized NMR techniques or rely on other characterization methods like FT-IR and X-ray crystallography. |
| UV-Vis: Difficulty in assigning charge transfer bands. | - Overlapping ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfer bands.- Presence of intra-ligand (π→π*) transitions. | - Record spectra in solvents of different polarities to observe solvatochromic shifts, which can help differentiate between transition types.- Compare the complex's spectrum to that of the free ligand to identify new bands arising from coordination.[1][2] |
2. Crystallography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Difficulty in obtaining single crystals suitable for X-ray diffraction. | - High insolubility of the complex.- Rapid precipitation leading to amorphous solid or microcrystalline powder. | - Use a variety of crystallization techniques such as slow evaporation, vapor diffusion, and solvent layering.- Screen a wide range of solvent systems and solvent mixtures.- Control the rate of crystallization by adjusting temperature and concentration. |
| Poor crystal quality or twinning. | - Impurities in the sample.- Unfavorable crystallization conditions. | - Re-purify the complex using recrystallization or chromatography.- Optimize crystallization conditions by systematically varying parameters like temperature, pH, and precipitant concentration. |
3. Thermal Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Complex decomposition pattern in TGA/DTA. | - Multiple decomposition steps corresponding to the loss of solvent molecules and ligand fragments. | - Correlate the observed mass loss with the calculated mass of potential leaving groups (e.g., water, ammonia, parts of the ligand).- Use a hyphenated technique like TGA-MS to identify the evolved gases at each decomposition stage. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the coordination of the this compound ligand to the metal center using FT-IR spectroscopy?
A1: Coordination of the 2M3TSC ligand can be confirmed by observing shifts in the characteristic vibrational bands upon complexation. Key bands to monitor include:
-
ν(C=S) (Thione): A shift to a lower wavenumber is typically observed upon coordination of the sulfur atom, indicating a weakening of the C=S bond.[3][4]
-
ν(C=N) (Azomethine): If the ligand is formed from a condensation reaction, the C=N stretching frequency may shift upon coordination of the azomethine nitrogen.[3][4]
-
ν(N-H): Shifts in the N-H stretching vibrations can also indicate coordination.[2]
-
New Bands: The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.
Q2: What are the expected shifts in ¹H NMR signals upon complexation of 2M3TSC?
A2: In diamagnetic complexes, the proton signals of the ligand will shift upon coordination. The N-H proton signals are particularly sensitive to the coordination environment and often show a downfield shift.[5][6] The methyl group protons will also experience a shift, although it may be less pronounced. For paramagnetic complexes, significant broadening and shifting of signals can occur, making the spectrum difficult to interpret.
Q3: What information can be obtained from the UV-Vis electronic spectra of 2M3TSC complexes?
A3: UV-Vis spectra provide information about the electronic transitions within the complex and can help in determining the coordination geometry.[2]
-
Intra-ligand Transitions: Bands corresponding to π→π* and n→π* transitions within the 2M3TSC ligand are typically observed in the UV region.[1]
-
Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands may appear in the visible region.
-
d-d Transitions: For transition metal complexes, weak d-d transition bands may be observed in the visible or near-infrared region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral).[2]
Q4: Why is my this compound complex insoluble in common organic solvents?
A4: The low solubility of metal complexes of thiosemicarbazides and their derivatives can be attributed to their polymeric nature or strong intermolecular forces, such as hydrogen bonding, in the solid state.[2] This can make characterization by techniques requiring solutions, such as NMR, challenging.
Data Presentation
Table 1: Characteristic FT-IR Spectral Data (cm⁻¹) for Thiosemicarbazone Complexes
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |
| Free Ligand (Typical) | ~3400, ~3250 | ~1610 | ~1250 | - | - |
| Cu(II) Complex | Shifted | ~1598 | ~889 | Present | Present |
| Fe(III) Complex | Shifted | ~1529 | ~814 | Present | Present |
| Ni(II) Complex | Shifted | Shifted | Shifted | Present | Present |
Note: The exact positions of the peaks can vary depending on the specific ligand and metal ion.[4][7]
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Free Ligand (Typical) | Diamagnetic Complex |
| N(2)-H | ~11.5 | Shifted (often downfield) |
| N(4)-H₂ | ~8.0 | Shifted |
| CH₃ | ~2.1 | Shifted |
Note: Chemical shifts are highly dependent on the molecular structure and the solvent used.[5][8]
Experimental Protocols
1. Synthesis of a Metal Complex of a Thiosemicarbazone (General Procedure)
-
Dissolve the thiosemicarbazide ligand (e.g., this compound) in a suitable solvent, such as ethanol or methanol, with heating if necessary.[3]
-
In a separate flask, dissolve the metal salt (e.g., metal chloride or sulfate) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.[9]
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours).[3][9]
-
Allow the solution to cool to room temperature. The solid complex may precipitate out.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum over a desiccant.[10]
2. FT-IR Spectroscopic Analysis
-
Prepare a KBr pellet by mixing a small amount of the dried sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for soluble complexes, record the spectrum of a solution in a suitable solvent using an appropriate cell.
-
Record the spectrum over the range of 4000-400 cm⁻¹.[2]
-
Identify and assign the characteristic vibrational bands.
3. ¹H NMR Spectroscopic Analysis
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Record the ¹H NMR spectrum using a high-resolution NMR spectrometer.[6]
-
Use an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Analyze the spectrum to identify the chemical shifts, multiplicities, and integration of the proton signals.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of 2M3TSC complexes.
Caption: Troubleshooting logic for common spectroscopic issues in 2M3TSC complex characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westmont.edu [westmont.edu]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 2-Methyl-3-thiosemicarbazide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of 2-Methyl-3-thiosemicarbazide to enhance its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for enhancing the biological activity of this compound?
A1: The most common and effective strategy is the synthesis of Schiff bases through the condensation reaction of this compound with various aldehydes and ketones. This modification allows for the introduction of diverse functional groups, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activities such as anticancer, antibacterial, and antifungal effects.[1][2][3]
Q2: What are the key biological targets of this compound derivatives?
A2: Derivatives of thiosemicarbazides, particularly thiosemicarbazones, have been shown to target several key biological molecules. Notably, they can act as inhibitors of enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and topoisomerase II.[4][5][6][7] They are also known to induce cellular responses like apoptosis and the generation of reactive oxygen species (ROS), contributing to their anticancer effects.[8][9][10]
Q3: How does the modification of this compound into Schiff bases impact its anticancer activity?
A3: The formation of Schiff bases introduces an imine (-N=CH-) linkage and allows for the incorporation of various aromatic or heterocyclic rings.[1][2] This structural modification can enhance the molecule's ability to chelate metal ions, which is a proposed mechanism for their anticancer activity.[11][12] Furthermore, the added moieties can improve the compound's binding affinity to biological targets like VEGFR-2, leading to the inhibition of downstream signaling pathways that promote tumor angiogenesis and growth.[5][13]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. - Use of inappropriate solvent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; some reactions may require reflux.[4][14] - Ensure the purity of this compound and the corresponding aldehyde/ketone. - Use anhydrous solvents like ethanol or methanol to prevent hydrolysis of the imine bond.[4] |
| Impure Product (Multiple Spots on TLC) | - Presence of unreacted starting materials. - Formation of side products. - Decomposition of the product. | - Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials. - Purify the product by recrystallization from an appropriate solvent, such as ethanol or methanol.[14] - Avoid excessive heating or prolonged reaction times which can lead to degradation.[4] |
| Difficulty in Product Isolation/Precipitation | - High solubility of the product in the reaction solvent. - Insufficient cooling of the reaction mixture. | - If the product does not precipitate upon cooling, try adding ice-cold water to the reaction mixture to induce precipitation.[4] - Concentrate the reaction mixture by removing the solvent under reduced pressure. - Cool the reaction mixture in an ice bath to facilitate crystallization.[4] |
| Inconsistent Biological Activity Results | - Impure test compounds. - Degradation of the compound. - Issues with the biological assay. | - Ensure the purity of the synthesized derivatives using techniques like NMR and mass spectrometry before biological evaluation. - Store the compounds under appropriate conditions (e.g., cool, dry, and dark) to prevent degradation. - Verify the experimental setup and controls of the biological assay. |
Experimental Protocols
General Protocol for the Synthesis of this compound Schiff Bases
This protocol describes a general method for the condensation reaction between this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
To this solution, add the substituted aromatic aldehyde (1 mmol).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture with continuous stirring for 4-6 hours. Monitor the progress of the reaction using TLC.
-
After completion of the reaction (indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]
Quantitative Data Summary
The following table summarizes the biological activity of representative thiosemicarbazide derivatives against various cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TSC10 | Quinazoline-thiosemicarbazone | Ea.Hy296 (Endothelial) | 1.19 | [13] |
| HaCaT (Keratinocyte) | > 50 | [13] | ||
| A375 (Melanoma) | 3.45 | [13] | ||
| Compound 6 | Nicotinamide-based | HCT-116 (Colon) | 9.3 | [6] |
| HepG-2 (Liver) | 7.8 | [6] | ||
| Compound 3a | 3-Trifluoromethylbenzoyl-thiosemicarbazide | SW620 (Colon) | 69.02 | [15][16] |
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
VEGFR-2 Signaling Pathway Inhibition
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the VEGFR-2 signaling pathway.[17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-Methyl-3-thiosemicarbazide and Other Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiosemicarbazides
Thiosemicarbazides are a class of organic compounds characterized by the presence of a thiosemicarbazide moiety (-NH-NH-C(=S)-NH2). These compounds and their derivatives, thiosemicarbazones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. Their therapeutic potential is often attributed to their ability to chelate metal ions, which can disrupt essential biological processes in pathogenic organisms and cancer cells.
Comparative Bioactivity Data
The following tables summarize the in vitro antimicrobial and anticancer activities of various thiosemicarbazide derivatives, providing a baseline for comparison. The data has been compiled from multiple studies to offer a broad perspective on the bioactivity of this class of compounds.
Table 1: Comparative Antimicrobial Activity of Thiosemicarbazide Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 3.9 (MRSA) | - | >1000 | >1000 | |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 15.63-31.25 | - | >1000 | >1000 | |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Moderate Activity | Poor Activity | Moderate Activity | Moderate Activity | |
| 1-(picolinoyl)-4-allyl-thiosemicarbazide (3a) | 16-64 | 16-64 | 16-64 | 16-64 | [1] |
| N-methyl thiosemicarbazone (imidazole derivative 4) | 39.68 | >50 | 2.45-19.84 | 39.68 | [2] |
| N-methyl thiosemicarbazone (thiophene derivative 8) | 39.68 | >50 | 2.45-19.84 | 39.68 | [2] |
Note: '-' indicates data not available in the cited source. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Table 2: Comparative Anticancer Activity of Thiosemicarbazide Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Reference |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | - | - | - | 5.8 | [3] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | - | - | - | 12.3 | [3] |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | - | 0.002-0.017 | - | 0.04 | [4][5] |
| 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide | - | - | - | - | [6] |
| N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide | - | - | 589 ± 18 | - | [7] |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | 0.7 (µg/mL) | - | - | - | |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | 0.9 (µg/mL) | - | - | - |
Note: '-' indicates data not available in the cited source. Some values were reported in µg/mL and are indicated accordingly.
Bioactivity Profile of 2-Methyl-3-thiosemicarbazide: A Qualitative Assessment
While specific quantitative data for this compound is currently unavailable, we can infer its potential bioactivity based on the known structure-activity relationships (SAR) of thiosemicarbazides. The position and nature of substituents on the thiosemicarbazide scaffold significantly influence their biological effects.
The presence of a methyl group at the N2 position in this compound is a key structural feature. Generally, N-substitution can modulate the lipophilicity and metal-chelating properties of the molecule, which are crucial for its bioactivity. It is plausible that this compound exhibits antimicrobial and anticancer properties, though likely with different potency compared to its isomers or other derivatives. For instance, studies on N-methyl thiosemicarbazones have shown varied activity depending on the other substituents present in the molecule.[8][2] Further empirical studies are necessary to quantify the bioactivity of this compound and to fully understand its therapeutic potential.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile broth, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflows and a generalized signaling pathway associated with the bioactivity of thiosemicarbazides.
Conclusion
Thiosemicarbazide derivatives represent a versatile scaffold for the development of novel therapeutic agents with significant antimicrobial and anticancer activities. While quantitative bioactivity data for this compound remains to be elucidated, the extensive research on related compounds provides a strong rationale for its potential efficacy. The structure-activity relationships highlighted in this guide underscore the importance of substituent modifications in tuning the biological properties of these compounds. Further investigation into the specific bioactivities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential. The experimental protocols and workflows provided herein offer a standardized approach for future comparative studies in this promising area of drug discovery.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
2-Methyl-3-thiosemicarbazide Versus Thiosemicarbazide: A Comparative Analysis for Researchers
In the landscape of drug discovery and development, thiosemicarbazide and its derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative overview of 2-Methyl-3-thiosemicarbazide and its parent compound, thiosemicarbazide, focusing on their synthesis, biological performance, and mechanisms of action. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences imparted by a single methyl group substitution.
Chemical Properties and Synthesis
| Property | This compound | Thiosemicarbazide |
| Chemical Formula | C₂H₇N₃S | CH₅N₃S |
| Molecular Weight | 105.17 g/mol | 91.13 g/mol |
| Structure | ||
| Synthesis | Typically synthesized by the reaction of methylhydrazine with an isothiocyanate or by reacting methylhydrazine sulfate with potassium thiocyanate. | Commonly synthesized through the reaction of hydrazine hydrate with ammonium thiocyanate or carbon disulfide.[1][2][3] |
Comparative Biological Activity
While direct comparative studies between this compound and thiosemicarbazide are limited in publicly available literature, an analysis of studies on these and structurally similar compounds allows for an indirect comparison of their potential biological activities.
Cytotoxicity
Antibacterial Activity
Thiosemicarbazides are known for their antibacterial properties.[11][12][13] The antibacterial efficacy of thiosemicarbazide derivatives is often influenced by the nature and position of substituents. For example, certain thiosemicarbazide derivatives have demonstrated significant activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[13] While specific MIC values for this compound were not found, it is plausible that the methyl substitution could modulate its antibacterial spectrum and potency. For instance, some studies on N-methyl thiosemicarbazones have reported moderate activity against both Gram-positive and Gram-negative bacteria.[14]
Experimental Protocols
General Synthesis of Thiosemicarbazide Derivatives
A common method for the synthesis of thiosemicarbazide derivatives involves the reaction of a substituted hydrazine with an appropriate isothiocyanate.
Protocol:
-
Dissolve the substituted hydrazine (1.0 mmol) in a suitable solvent, such as ethanol or methanol (15-30 mL).
-
Add a solution of the isothiocyanate (1.0 mmol) in the same solvent.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours.[11]
-
Upon completion of the reaction, the precipitate is collected by filtration, washed with a cold solvent, and dried.
-
Recrystallization from a suitable solvent can be performed for purification.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4][6]
Antibacterial Susceptibility Test (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[15]
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not well-documented. However, the broader class of thiosemicarbazones, which are derivatives of thiosemicarbazides, are known to act through multiple mechanisms. A key mechanism is the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis.[16] They are also known to be potent metal chelators, particularly of iron and copper, which can disrupt essential cellular processes. Furthermore, some thiosemicarbazone derivatives have been shown to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.
Below is a generalized workflow illustrating the synthesis and evaluation of thiosemicarbazide derivatives.
Workflow for the synthesis and biological evaluation of thiosemicarbazide derivatives.
The following diagram illustrates a proposed mechanism of action for thiosemicarbazone derivatives, which are closely related to thiosemicarbazides.
Proposed mechanism of action for thiosemicarbazone derivatives.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01516F [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation of the anticancer effects of 2-Methyl-3-thiosemicarbazide in cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer effects of a representative thiosemicarbazide derivative against other thiosemicarbazones and standard chemotherapeutic agents. Due to the lack of publicly available data on the anticancer activity of 2-Methyl-3-thiosemicarbazide, this document focuses on a structurally related compound, 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide , for which experimental data has been published. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Efficacy in Cancer Cell Lines
The anticancer efficacy of a compound is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a representative thiosemicarbazide, alternative thiosemicarbazones, and standard anticancer drugs across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide | B16F10 | Melanoma | 0.7 µg/mL (~2.3 µM) | [1] |
| Triapine (3-AP) | K562 | Leukemia | 0.476 | [2] |
| HL-60 | Leukemia | IC50 values determined by growth inhibition assays | [2] | |
| Dp44mT | K562 | Leukemia | 0.048 | [2] |
| MCF-7 | Breast Cancer | IC50 values ranging from 2 to 9 nmol·L−1 | [3] | |
| HCT116 | Colon Cancer | IC50 values ranging from 2 to 9 nmol·L−1 | [3] | |
| Doxorubicin | B16F10 | Melanoma | 0.6 µg/mL (~1.1 µM) | [1] |
| Cisplatin | A549 | Lung Cancer | 5.2 ± 2.2 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of the anticancer effects of novel compounds.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, alternative compounds, and standard drugs) in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with the test compounds for the desired time period.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, the percentage of cells in each phase of the cell cycle can be determined.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds for the desired time.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubate at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. The DNA content will be represented as histograms, showing peaks corresponding to the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of thiosemicarbazones and the general workflows for the experimental protocols.
Caption: Proposed anticancer mechanism of thiosemicarbazones.
Caption: General workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V apoptosis assay.
Conclusion
The available data on thiosemicarbazide and thiosemicarbazone derivatives suggest that this class of compounds holds significant promise as anticancer agents. Their mechanism of action, primarily involving the inhibition of ribonucleotide reductase and the induction of oxidative stress through metal chelation, leads to apoptosis and cell cycle arrest in cancer cells.[5][6] The representative compound, 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide, demonstrates potent anticancer activity against melanoma cells, with an IC50 value comparable to the standard chemotherapeutic drug, doxorubicin.[1]
Further research is warranted to explore the full therapeutic potential of this class of compounds, including the specific evaluation of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and validation of novel thiosemicarbazide-based anticancer drugs.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Metal Chelating Properties of 2-Methyl-3-thiosemicarbazide
A Guide for Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective metal chelators is a cornerstone of medicinal chemistry and drug development. Metal ions play a dual role in biological systems; they are essential for various physiological processes but can also be toxic in excess or when dysregulated. This guide provides a comparative analysis of the metal chelating properties of 2-Methyl-3-thiosemicarbazide, a promising small molecule, against established chelating agents such as Ethylenediaminetetraacetic acid (EDTA) and Dimercaptosuccinic acid (DMSA).
Introduction to this compound
This compound is a derivative of thiosemicarbazide, a class of compounds known for their diverse biological activities, including anticancer, antifungal, and antiviral properties.[1][2] The therapeutic potential of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key metalloenzymes and disruption of metal-dependent signaling pathways.[3][4] The structure of this compound, featuring sulfur and nitrogen donor atoms, allows it to form stable complexes with various transition metal ions.
Quantitative Comparison of Metal Chelation
The efficacy of a chelating agent is quantitatively expressed by its stability constant (log K), which measures the affinity of the chelator for a specific metal ion. A higher log K value indicates a more stable metal-ligand complex. This section compares the available stability constants of this compound with those of EDTA and DMSA for selected divalent metal ions.
| Chelating Agent | Metal Ion | Log K | Reference |
| This compound | Cu(II) | Data not available | |
| Ni(II) | Data not available | ||
| Zn(II) | Data not available | ||
| EDTA | Cu(II) | 18.8 | [5] |
| Ni(II) | 18.6 | [5] | |
| Zn(II) | 16.5 | [5] | |
| DMSA | Zn(II) | Dominated by dimer formation | [4] |
| Pb(II) | 17.4 | [4] | |
| Bi(III) | 43.87 | [4] |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the detailed methodologies for key experiments used to characterize the metal chelating properties of this compound.
Synthesis of this compound
A common method for the synthesis of thiosemicarbazide derivatives involves the reaction of a corresponding hydrazine with an isothiocyanate. For this compound, a general procedure would be as follows:
-
Reaction Setup: Dissolve methylhydrazine in a suitable solvent (e.g., ethanol).
-
Addition of Isothiocyanate: Add an appropriate isothiocyanate source, such as ammonium or potassium thiocyanate, to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[6][7][8]
Determination of Metal-Ligand Stoichiometry: Job's Method of Continuous Variation
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄, NiCl₂, ZnCl₂) and this compound in a suitable buffer.
-
Preparation of Sample Series: Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. The total volume of each solution should also be kept constant.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
Determination of Stability Constants: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
-
Solution Preparation: Prepare solutions of the ligand (this compound), the metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.
-
Titration: Titrate a solution containing the ligand and the metal ion with the standard base solution. Record the pH after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are then determined by plotting n̄ against pL (-log[L]) and fitting the data using appropriate software.[9][10]
Mechanism of Action and Signaling Pathways
Thiosemicarbazones exert their biological effects primarily through the chelation of essential metal ions, leading to the inhibition of key cellular enzymes that require these metals as cofactors. Two prominent targets are ribonucleotide reductase and topoisomerase.
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is a crucial enzyme in DNA synthesis and repair, and its activity is dependent on a tyrosyl radical stabilized by a dinuclear iron center in its R2 subunit. Thiosemicarbazones, including derivatives of this compound, can chelate this iron, leading to the destabilization of the tyrosyl radical and subsequent inhibition of RNR activity. This disruption of DNA synthesis is a key mechanism of their anticancer and antiviral effects.[1][11]
Caption: Inhibition of Ribonucleotide Reductase by this compound.
Inhibition of Topoisomerase
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. These enzymes often require metal ions, such as magnesium or zinc, for their catalytic activity. Thiosemicarbazone-metal complexes have been shown to inhibit topoisomerase II, potentially by intercalating into DNA or by directly interacting with the enzyme and displacing the essential metal cofactor.[3][4][12]
Caption: Inhibition of Topoisomerase by this compound-metal complex.
Experimental Workflow for Comparative Analysis
To conduct a comprehensive comparative analysis of the metal chelating properties of this compound, the following experimental workflow is recommended.
Caption: Workflow for the comparative analysis of metal chelating properties.
Conclusion
This compound holds significant promise as a metal chelating agent with potential therapeutic applications. Its structural features suggest a strong affinity for transition metal ions, which is a key characteristic of effective chelators. The proposed mechanisms of action, involving the inhibition of critical metalloenzymes like ribonucleotide reductase and topoisomerase, provide a solid rationale for its further investigation in drug development. However, a comprehensive understanding of its chelating properties requires the experimental determination of its stability constants with various metal ions. The protocols and comparative framework provided in this guide are intended to facilitate this research, ultimately enabling a thorough evaluation of this compound's potential as a novel therapeutic agent.
References
- 1. Thiosemicarbazones from the old to new: iron chelators that are more than just ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-Methyl-3-thiosemicarbazide Derivatives Against Drug-Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Among the promising candidates, 2-Methyl-3-thiosemicarbazide derivatives have emerged as a class of compounds with potent antibacterial activity, particularly against resilient Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of the efficacy of these derivatives, supported by experimental data and detailed protocols to aid in their evaluation and development.
Performance Comparison of this compound Derivatives
The antibacterial efficacy of this compound derivatives is largely influenced by the nature of substitutions on the aromatic rings. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives against clinically relevant drug-resistant bacterial strains.
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound ID | Substituent | Test Organism | MIC (µg/mL) | Reference |
| SA1 | 2-chlorophenyl | S. aureus ATCC 25923 (MSSA) | 62.5 | [1] |
| S. aureus ATCC 43300 (MRSA) | 62.5 | [1] | ||
| 3a | 3-chlorophenyl | Staphylococcus spp. | 1.95 | [2][3] |
| S. aureus ATCC 43300 (MRSA) | 3.9 | [2][3] | ||
| 3e | 3-fluorophenyl | S. aureus (MSSA strains) | 15.63-31.25 | [2][3] |
| S. aureus ATCC 43300 (MRSA) | 15.63-31.25 | [2][3] | ||
| B. cereus ATCC 10876 | 7.81 | [2][3] | ||
| 3f | N/A | S. aureus | 12.5 | [4] |
| P. aeruginosa | 12.5 | [4] | ||
| B. subtilis | - | [4] | ||
| 3g | N, N-bis (4-chlorophenyl) | S. aureus | 6.25 | [4] |
| P. aeruginosa | 6.25 | [4] | ||
| B. subtilis | 12.5 | [4] | ||
| Compound 7 | 4-benzoyl-1-(indol-2-oyl) | Clinical S. aureus strains | - | [5] |
| M. tuberculosis | - | [5] | ||
| Standard | Streptomycin | S. aureus | 3.12 | [4] |
| P. aeruginosa | 3.12 | [4] | ||
| B. subtilis | 3.12 | [4] |
Note: MIC values can vary based on the specific assay conditions and bacterial strains used. The data presented here is for comparative purposes. It is noteworthy that many of these derivatives show limited to no activity against Gram-negative bacteria.[2][3]
Mechanism of Action: Inhibition of Bacterial Topoisomerase IV
Several studies suggest that this compound derivatives exert their antibacterial effect by inhibiting bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, and repair. The proposed mechanism involves the inhibition of the ATPase activity of the ParE subunit of topoisomerase IV, which is essential for its function.[5] This disruption of DNA metabolism ultimately leads to bacterial cell growth arrest and death.
Caption: Inhibition of Topoisomerase IV by this compound Derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are crucial. The following are methodologies for key experiments cited in the evaluation of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (bacterial suspension without the compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Vancomycin for MRSA)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound with no visible bacterial growth (turbidity).
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Materials:
-
Mammalian cell line (e.g., HeLa, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Topoisomerase IV ATPase Activity Assay
This assay measures the ATP hydrolysis activity of topoisomerase IV, which is inhibited by the thiosemicarbazide derivatives.
-
Materials:
-
Purified S. aureus Topoisomerase IV enzyme
-
Assay buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin)
-
ATP
-
Test compounds
-
Malachite green-based phosphate detection reagent
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, topoisomerase IV enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a malachite green-based detection reagent.
-
The absorbance is measured, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel this compound derivatives.
Caption: Workflow for Antibacterial Drug Discovery.
This guide provides a foundational overview for researchers interested in the promising field of this compound derivatives as potential therapeutics against drug-resistant bacteria. The provided data and protocols aim to facilitate further investigation and development of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Methyl-3-thiosemicarbazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Methyl-3-thiosemicarbazide, a molecule of interest in pharmaceutical research and development, necessitates robust and reliable analytical methods. The choice of method can significantly impact study outcomes, from pharmacokinetic assessments to quality control of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of three common analytical techniques for the quantification of small, polar, sulfur- and nitrogen-containing molecules like this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to a lack of direct cross-validation studies for this compound in published literature, this guide presents a representative comparison based on established methodologies for structurally analogous compounds, such as thiourea derivatives and other small hydrazides. The experimental protocols and performance data herein serve as a practical framework for laboratories to develop and validate their own methods.
Comparison of Analytical Method Performance
The selection of an optimal analytical method depends on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS in the analysis of this compound. Adherence to validation guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring data integrity.[1][2][3]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% (with derivatization) | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 5.0% (with derivatization) | < 1.5% |
| Limit of Detection (LOD) | ~ 10-50 ng/mL | ~ 1-10 ng/mL (with derivatization) | ~ 0.05-1 ng/mL |
| Limit of Quantification (LOQ) | ~ 50-150 ng/mL | ~ 5-30 ng/mL (with derivatization) | ~ 0.1-5 ng/mL |
| Specificity | Good; potential for interference from co-eluting compounds. | High, especially with mass spectral library matching. Derivatization can improve selectivity. | Very high, due to the specificity of precursor-to-product ion transitions (MRM). |
| Sample Throughput | High | Moderate; sample derivatization can be time-consuming. | High |
| Derivatization Required | No | Often necessary to improve volatility and thermal stability. | No |
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of a small, polar, sulfur- and nitrogen-containing compound like this compound by HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This protocol is based on a reversed-phase HPLC method suitable for the analysis of polar compounds.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) designed for aqueous mobile phases.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a known concentration. Filtration through a 0.45 µm filter is recommended prior to injection.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase, from which a series of calibration standards are made by serial dilution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Given the polar nature and potential thermal lability of this compound, derivatization is often required for GC-MS analysis to improve volatility and chromatographic performance.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation and Derivatization:
-
An accurately weighed sample is dissolved in a suitable solvent (e.g., acetonitrile).
-
A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) is added.
-
The mixture is heated (e.g., at 70°C for 30 minutes) to complete the reaction.
-
The derivatized sample is then injected into the GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of analytes in complex matrices.[6]
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or HILIC column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution program is typically used.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
-
Sample Preparation: Samples are accurately weighed and dissolved in a solvent compatible with the initial mobile phase conditions. The use of an internal standard is highly recommended for accurate quantification.
Mandatory Visualizations
Cross-Validation Workflow
The cross-validation of analytical methods is a critical process to ensure that different methods or laboratories produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Signaling Pathway for Method Selection
The decision-making process for selecting an appropriate analytical method involves considering several key factors related to the analytical requirements and the properties of the analyte.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ich guidelines | PPTX [slideshare.net]
- 4. zodiaclifesciences.com [zodiaclifesciences.com]
- 5. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 6. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N-Methylation on 2-Methyl-3-thiosemicarbazide: A Comparative Analysis
The introduction of a methyl group at the N2 position of the thiosemicarbazide scaffold, yielding 2-Methyl-3-thiosemicarbazide, imparts subtle yet significant alterations to its physicochemical and biological properties when compared to the parent compound, thiosemicarbazide. This guide provides a detailed comparison of these two compounds, supported by available experimental data, to elucidate the structure-property relationships for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The addition of a methyl group, a small alkyl substituent, influences key physicochemical parameters such as molecular weight, melting point, and lipophilicity. These changes, while seemingly minor, can have profound effects on the molecule's behavior in biological systems, including its solubility, membrane permeability, and interaction with molecular targets.
| Property | Thiosemicarbazide | This compound | Effect of Methyl Group |
| Molecular Formula | CH₅N₃S | C₂H₇N₃S | Addition of a CH₂ unit |
| Molecular Weight ( g/mol ) | 91.14[1] | 105.17[2] | Increase |
| Melting Point (°C) | 181-184 | 173-175[3][4] | Slight Decrease |
| LogP (calculated) | -1.2[1] | 0.4361[3] | Increase in Lipophilicity |
| Polar Surface Area (Ų) | 96.2[1] | 87.4[2] | Decrease |
Key Observations:
-
The increased molecular weight of this compound is a direct result of the added methyl group.
-
The slight decrease in melting point for the methylated analog may be attributed to alterations in the crystal packing and intermolecular hydrogen bonding network.
-
A significant effect of the methyl group is the increase in the calculated LogP value, indicating a higher lipophilicity for this compound. This increased lipophilicity can potentially enhance the molecule's ability to cross biological membranes.[5]
-
The polar surface area is slightly reduced in the methylated compound, which can also contribute to improved membrane permeability.
Spectroscopic Properties: Unraveling Structural Nuances
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the structural differences between thiosemicarbazide and its N2-methylated derivative.
Infrared (IR) Spectroscopy: The presence of the methyl group in this compound will introduce characteristic C-H stretching and bending vibrations, which would be absent in the spectrum of thiosemicarbazide. The N-H stretching frequencies may also be altered due to changes in the electronic environment and hydrogen bonding patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most notable difference in the ¹H NMR spectrum of this compound would be the appearance of a new signal corresponding to the methyl protons. The chemical shifts of the N-H protons are also expected to be different due to the electronic effect of the adjacent methyl group.
-
¹³C NMR: The ¹³C NMR spectrum of this compound will show an additional carbon signal for the methyl group. The chemical shift of the C=S carbon may also be influenced by the N-methylation.
Biological Activity: The Influence of Methylation
The biological activities of thiosemicarbazide derivatives are diverse and have been the subject of extensive research.[6][7] While direct comparative biological data for this compound and thiosemicarbazide is scarce, studies on related N-substituted thiosemicarbazones suggest that methylation can significantly modulate their activity.
For instance, a study on the N-methylation of Triapine, an anticancer thiosemicarbazone, revealed that the degree of methylation correlated with increased cytotoxicity and a decreased resistance factor in cancer cell lines.[8] This suggests that the methyl group in this compound could potentially influence its biological profile, including its antimicrobial and anticancer properties. It is hypothesized that the increased lipophilicity of the methylated compound may lead to enhanced cellular uptake.[8][9][10]
While specific antimicrobial data for this compound is not extensively reported, the broader class of thiosemicarbazides and their derivatives are known to exhibit antibacterial and antifungal activities.[11][12][13][14][15][16] The effect of the N2-methyl group on the spectrum and potency of this activity warrants further investigation.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-substituted thiosemicarbazides involves the reaction of the corresponding hydrazine with an isothiocyanate. For this compound, this would typically involve the reaction of methylhydrazine with a source of thiocyanic acid or its salt.
Illustrative Synthesis Workflow:
Caption: General synthesis workflow for this compound.
Determination of Physicochemical Properties
Melting Point Determination:
The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the sample melts is recorded.
Lipophilicity (LogP) Determination (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Workflow for LogP Determination:
Caption: Workflow for experimental LogP determination.
Signaling Pathways and Logical Relationships
The biological activity of thiosemicarbazides and their derivatives is often attributed to their ability to chelate metal ions, which can lead to the inhibition of metalloenzymes or the generation of reactive oxygen species (ROS).
Hypothesized Mechanism of Action:
References
- 1. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C2H7N3S | CID 3034190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:6938-68-7 | Chemsrc [chemsrc.com]
- 4. 2-甲基氨基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Stepwise NH2-Methylation of Triapine on the Physicochemical Properties, Anticancer Activity, and Resistance Circumvention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Synthesis, Characterization and Antimicrobial Studies of Copper (Ii) Complexes of Semicarbazone and Thiosemicarbazone of M- Hydroxy Benzaldehyde and P-Hydroxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 16. ajchem-b.com [ajchem-b.com]
A Comparative Guide to the Synthesis of Thiosemicarbazides: Efficiency and Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of thiosemicarbazides and their derivatives is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative analysis of different synthesis methodologies, supported by experimental data, to inform the selection of the most suitable technique for specific research needs.
Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The efficiency of synthesizing these precursors can significantly impact the pace of drug discovery and development. This guide compares three common synthesis methods: conventional heating (reflux), microwave-assisted synthesis, and ultrasound-assisted synthesis, focusing on their efficiency in terms of reaction time and yield.
Comparative Synthesis Efficiency
The choice of synthesis method can have a profound impact on the efficiency of thiosemicarbazide and thiosemicarbazone formation. The following table summarizes quantitative data from various studies, highlighting the differences in reaction times and product yields for the different techniques.
| Synthesis Method | Reactants | Product | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Reflux) | 3-(4-nitrophenyl)-1-phenylprop-2-ene-1-one + Thiosemicarbazide | 3-(4-nitrophenyl)-1-phenylprop-2-ene-1-one thiosemicarbazone | 12 h | 40% | [1] |
| 4-phenylthiosemicarbazide + Benzaldehyde derivatives | 4-phenyl-3-thio-semicarbazones | 1-3 h | Good yields | [2] | |
| Aromatic aldehyde + Thiosemicarbazide | Thiosemicarbazone derivatives | 5 h | - | [3] | |
| 5-chloro-2-hydrazinylbenzo[d]oxazole + Substituted phenyl isothiocyanate | Thiosemicarbazide derivatives | 30 min | 62-71% | [4] | |
| Microwave-Assisted Synthesis | Isothiocyanate + Carboxylic acid hydrazides | Thiosemicarbazide derivatives | 2-4 min | High yields | [5] |
| Alkyl/Aryl isothiocyanate + Hydrazine hydrate/Phenyl hydrazine | Thiosemicarbazide intermediates | 30 min | Lower than conventional | [6][7] | |
| Thiosemicarbazide intermediates + Aldehydes (solvent-free) | N₁,N₄-substituted thiosemicarbazones | 3 min | 88-98% | [7] | |
| Thiosemicarbazide intermediates + Aldehydes (in ethanol) | N₁,N₄-substituted thiosemicarbazones | 20-40 min | - | [6][7] | |
| Ultrasound-Assisted Synthesis | Chalcones + Thiosemicarbazide hydrochloride | Chalcone thiosemicarbazones | 1.5-2.0 h | 76-93% | [1][8] |
| Chromone derivatives + Thiosemicarbazone moiety | Chromone-based thiosemicarbazones | - | Efficiently synthesized | [9] |
Experimental Protocols
Detailed methodologies for each synthesis technique are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
Conventional Synthesis via Reflux
This traditional method involves heating the reactants in a suitable solvent under reflux.
Synthesis of 4-phenyl-3-thio-semicarbazones:
-
Dissolve 4-phenylthiosemicarbazide (1 g, 6 mmol) in 33 mL of ethanol in a round-bottom flask.[2]
-
Add the corresponding benzaldehyde derivative (6.3 mmol) and 0.50 mL of acetic acid to the solution.[2]
-
Stir the mixture under reflux for 1-3 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.[2]
-
The solid product that separates is collected by filtration and recrystallized from an ethanol-DMF (3:1) mixture to yield the pure compound.[2]
Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of reaction rates, often leading to higher yields in shorter times.
Synthesis of N₁,N₄-substituted thiosemicarbazones (Solvent-Free):
-
Mix the appropriate aldehyde (0.84 mmol) and alkyl or aryl thiosemicarbazide (0.84 mmol) in a microwave-safe vessel.
-
Add a few drops of glacial acetic acid.
-
Irradiate the mixture in a scientific microwave reactor for 3 minutes at 800 W.[7]
-
After completion, allow the reaction mixture to cool.
-
The resulting solid can be purified by recrystallization from a suitable solvent.
Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can promote reactions at milder temperatures.
Synthesis of Chalcone Thiosemicarbazones:
-
In a suitable vessel, mix the chalcone, thiosemicarbazide hydrochloride, and sodium acetate in dehydrated ethanol.[1][8]
-
Place the vessel in an ultrasonic bath with a frequency of 25 kHz.
-
Irradiate the mixture for 1.5-2.0 hours at room temperature.[1][8]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of thiosemicarbazones and highlights the comparative efficiency of the different heating methods.
Caption: General workflow for thiosemicarbazone synthesis comparing different heating methods.
Conclusion
The selection of a synthesis method for thiosemicarbazides and their derivatives is a trade-off between reaction time, yield, and available equipment. Conventional reflux is a well-established and accessible method, though often requiring long reaction times. Microwave-assisted synthesis offers a dramatic reduction in reaction time, often with improved yields, making it an attractive option for high-throughput synthesis and library generation. Ultrasound-assisted synthesis provides a milder, energy-efficient alternative that can also lead to high yields in relatively short reaction times. By presenting this comparative data and detailed protocols, this guide aims to empower researchers to make informed decisions and optimize their synthetic strategies in the pursuit of new and effective therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Ultrasound-Assisted Synthesis of Novel Chromone-Based Thiosemicarbazone Derivatives as Potential Anticancer Agents and Their Apoptotic, Cell Cycle, Autophagy, Molecular Docking, and ADMET Prediction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of 2-Methyl-3-thiosemicarbazide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the mechanism of action of 2-Methyl-3-thiosemicarbazide, juxtaposed with alternative compounds. This analysis is supported by experimental data and detailed protocols to facilitate a deeper understanding of its biological activity.
This compound belongs to the thiosemicarbazide class of compounds, which are recognized for their wide-ranging biological activities, including antimicrobial and anticonvulsant effects. A primary mechanism of action for thiosemicarbazides is the induction of GABA-deficient seizures, pointing to their interference with the synthesis of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).
Comparative Analysis of GABAergic System Inhibitors
To validate and understand the specific mechanism of this compound, it is essential to compare its activity with other well-characterized inhibitors of the GABAergic system. This guide focuses on a comparison with inhibitors of GABA transaminase (GABA-T), a key enzyme in GABA metabolism.
| Compound | Target Enzyme | Mechanism of Action | Potency (IC50) | Reference |
| This compound | Glutamic Acid Decarboxylase (GAD) (putative) | Putative inhibitor of GABA synthesis, leading to decreased GABA levels. | Not widely reported | General thiosemicarbazide literature |
| Vigabatrin | GABA Transaminase (GABA-T) | Irreversible inhibitor, preventing the breakdown of GABA and increasing its concentration. | ~10 µM | [1](--INVALID-LINK--) |
| Gabaculine | GABA Transaminase (GABA-T) | Irreversible inhibitor of GABA-T. | Not specified | [2](--INVALID-LINK--) |
| Ethanolamine-O-sulfate (EOS) | GABA Transaminase (GABA-T) | Inhibitor of GABA-T. | Not specified | [1](--INVALID-LINK--) |
Experimental Protocols for Mechanism Validation
To experimentally validate the proposed mechanism of action for this compound, the following key experiments can be performed.
In Vitro Glutamic Acid Decarboxylase (GAD) Activity Assay
This assay directly measures the enzymatic activity of GAD, the enzyme responsible for synthesizing GABA from glutamate. Inhibition of GAD activity by this compound would provide strong evidence for its role in disrupting GABA synthesis.
Protocol:
-
Enzyme Source: Recombinant GAD or brain tissue homogenate.
-
Substrate: L-[1-14C]glutamic acid.
-
Reaction Buffer: Potassium phosphate buffer (pH 7.2) containing pyridoxal 5'-phosphate (a GAD cofactor).
-
Incubation: Incubate the enzyme with varying concentrations of this compound and the substrate at 37°C.
-
Termination: Stop the reaction by adding sulfuric acid.
-
Measurement: The product, 14CO2, is trapped and quantified using a scintillation counter. A decrease in 14CO2 production in the presence of the compound indicates inhibition.
Measurement of GABA Levels in Brain Tissue
This experiment assesses the in vivo effect of this compound on GABA concentrations in the brain.
Protocol:
-
Animal Model: Rodents (e.g., mice or rats).
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Tissue Collection: At various time points after administration, euthanize the animals and rapidly dissect the brain.
-
GABA Quantification: Homogenize the brain tissue and measure GABA levels using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or a fluorescence-coupled enzymatic assay.[3][4] A significant reduction in GABA levels compared to a vehicle-treated control group would support the proposed mechanism.
In Vivo Seizure Induction Model
This model evaluates the pro-convulsant effect of this compound, which is characteristic of GABA synthesis inhibitors.
Protocol:
-
Animal Model: Rodents.
-
Compound Administration: Administer a range of doses of this compound.
-
Behavioral Observation: Observe the animals for the onset, duration, and severity of seizures.
-
Comparison: Compare the seizure phenotype with that induced by known GABA synthesis inhibitors like thiosemicarbazide.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows involved in validating the mechanism of action of this compound.
Caption: Proposed inhibition of GABA synthesis by this compound.
References
- 1. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Detection of Reduced GABA Synthesis Following Inhibition of GABA Transaminase Using in Vivo Magnetic Resonance Signal of [13C]GABA C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
A Comparative Guide to 2-Methyl-3-thiosemicarbazide-Based Sensors for Heavy Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the performance of 2-Methyl-3-thiosemicarbazide-based sensors in the detection of heavy metal ions. Due to the limited availability of specific performance data for this compound, this guide utilizes data from closely related and structurally similar thiosemicarbazide and thiosemicarbazone derivatives as representative benchmarks. These sensors are compared with prominent alternative technologies, namely rhodamine-based fluorescent probes and carbon nanodots. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable sensing strategy for their applications.
Performance Benchmark: Thiosemicarbazide Derivatives vs. Alternatives
The selection of a sensor for heavy metal ion detection is a critical decision in environmental monitoring, clinical diagnostics, and pharmaceutical analysis. The following tables summarize the quantitative performance of thiosemicarbazide-based sensors and their alternatives for the detection of common heavy metal ions.
Table 1: Performance Comparison for Mercury (Hg²⁺) Detection
| Sensor Type | Limit of Detection (LOD) | Linear Range | Response Time | Signaling Mechanism | Reference |
| Phenothiazine-Thiosemicarbazide | 8.0 x 10⁻⁹ M | Not Specified | < 1 minute | Fluorescence Quenching | [1] |
| Rhodamine-based Sensor (RD6) | 1.2 x 10⁻⁸ M | Not Specified | < 30 seconds | Fluorescence "Turn-on" | |
| Rhodamine Derivative | 3.0 x 10⁻⁸ M | 8.0 x 10⁻⁸ - 1.0 x 10⁻⁵ M | Not Specified | Fluorescence "Turn-on" | [2] |
Table 2: Performance Comparison for Copper (Cu²⁺) Detection
| Sensor Type | Limit of Detection (LOD) | Linear Range | Response Time | Signaling Mechanism | Reference |
| Phenothiazine-Thiosemicarbazide | 9.7 x 10⁻⁹ M | Not Specified | < 30 seconds | Fluorescence Quenching | [1] |
| 2-acetylpyrrole thiosemicarbazone | 19.7 µM | Not Specified | Not Specified | Colorimetric | [3] |
| Fluorescein-based Probe (N4) | 1.20 µM | 0.1 - 1.5 eq. | Not Specified | Fluorescence Enhancement | [4] |
| Fluorescein-based Probe (A5) | 0.11 µM | 0.1 - 2.0 eq. | Not Specified | Fluorescence Enhancement | [5] |
Table 3: Performance of Other Thiosemicarbazone-Based Sensors for Various Ions
| Sensor Derivative | Target Ion(s) | Limit of Detection (LOD) | Signaling Mechanism | Reference |
| 2-acetylpyrrole thiosemicarbazone | Cu²⁺ | 19.7 µM | Colorimetric | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. The following protocols are based on the well-documented phenothiazine-thiosemicarbazide probe for the detection of Hg²⁺ and Cu²⁺, serving as a representative experimental workflow.[1]
Synthesis of Phenothiazine-thiosemicarbazide (PTZDS) Probe[1]
-
Dissolve 1 mmol of 10-octyl-10H-phenothiazine-3,7-dicarbaldehyde and 2 mmol of thiosemicarbazide in ethanol.
-
Stir the mixture at room temperature for 4 hours.
-
Add a large volume of water to the solution to induce precipitation.
-
Filter the solution to collect the yellow precipitate.
-
Purify the obtained solid by crystallization in ethanol to yield the PTZDS probe.
General Procedure for Metal Ion Detection[1]
-
Prepare a stock solution of the PTZDS probe (e.g., 10⁻⁴ M) in a suitable solvent mixture (e.g., CH₃CN/H₂O, 1:1 v/v).
-
Prepare stock solutions of the metal ions of interest (e.g., 2 x 10⁻³ M).
-
For spectrofluorimetric titrations, prepare a solution of the PTZDS probe at the desired concentration (e.g., 10⁻⁵ M) in the chosen solvent system.
-
Record the initial fluorescence emission spectrum of the probe solution at an excitation wavelength of 450 nm, scanning the emission from 500 nm to 800 nm.
-
Incrementally add aliquots of the metal ion stock solution to the probe solution.
-
After each addition, record the fluorescence emission spectrum.
-
Monitor the changes in fluorescence intensity at the emission maximum (e.g., 550 nm).
Determination of the Limit of Detection (LOD)
The limit of detection can be calculated using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the probe without the analyte, typically measured for at least 10 replicates).
-
k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the metal ion.
Signaling Pathways and Experimental Workflows
The interaction between the thiosemicarbazide-based sensor and the target metal ion is the fundamental principle of detection. This interaction typically leads to a measurable change in the sensor's photophysical properties, such as fluorescence quenching or enhancement.
Signaling Pathway of a Thiosemicarbazide-Based Fluorescent Sensor
The following diagram illustrates the general signaling pathway for a "turn-off" fluorescent sensor based on a thiosemicarbazide derivative upon binding to a heavy metal ion.
Caption: General signaling pathway of a thiosemicarbazide fluorescent sensor.
Experimental Workflow for Sensor Performance Evaluation
The following diagram outlines a typical experimental workflow for benchmarking the performance of a new fluorescent sensor.
Caption: A typical workflow for evaluating fluorescent sensor performance.
References
- 1. Synthesis and spectral characterization of the phenothiazine-thiosemicarbazide probe for the optical solid-state detection of Hg2+ and Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Methyl-3-thiosemicarbazide for Researchers
For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Methyl-3-thiosemicarbazide, a versatile building block in the synthesis of various heterocyclic compounds with potential pharmacological activities, can be prepared through several published methods. This guide provides an objective comparison of two prominent synthesis routes, offering detailed experimental protocols and performance data to aid in the selection of the most suitable method for your research needs.
Comparison of Synthesis Methods
The two primary methods for the synthesis of this compound detailed here involve distinct chemical pathways: the reaction of methylhydrazine sulfate with potassium thiocyanate and a multi-step process beginning with thiourea and methyl chloride. Each method presents its own set of advantages and disadvantages in terms of yield, purity, and reaction conditions.
| Parameter | Method 1: From Methylhydrazine Sulfate and Potassium Thiocyanate | Method 2: From Thiourea and Methyl Chloride |
| Reported Yield | 75-85% | 95-97% |
| Reported Purity | Not explicitly stated | 99.5-99.8% |
| Starting Materials | Methylhydrazine sulfate, Potassium thiocyanate | Thiourea, Methyl chloride, Hydrazine hydrate |
| Reaction Type | One-pot reaction (solvent or solid-phase) | Multi-step synthesis |
| Key Advantages | Simpler procedure, potentially fewer steps. | High yield and purity. |
| Key Considerations | Yield may be lower than the alternative. Purity needs to be ascertained. | Involves multiple steps and handling of gaseous methyl chloride. |
Experimental Protocols
Below are the detailed experimental methodologies for the two compared synthesis routes for this compound.
Method 1: Synthesis from Methylhydrazine Sulfate and Potassium Thiocyanate
This method, adapted from patent literature, offers a relatively straightforward approach to the target molecule.[1] It can be performed using either a solvent-based or a solid-phase technique.
Solvent Method:
-
Reaction Setup: In a reaction vessel, combine methylhydrazine sulfate and potassium thiocyanate in a molar ratio of 1:1.1-1.2. Add water to the mixture.
-
Neutralization: Adjust the pH of the aqueous solution to 6-7 using a solution of sodium hydroxide.
-
Azeotropic Dehydration: Add toluene to the reaction mixture and heat to reflux to azeotropically remove the water. This facilitates the formation of methylhydrazine thiocyanate.
-
Isomerization: Continue heating the mixture to induce the thermal rearrangement of methylhydrazine thiocyanate to this compound.
-
Work-up and Isolation: After the reaction is complete, cool the mixture. The product will crystallize out of the solution. Filter the solid, wash with a suitable solvent, and dry to obtain the final product.
Solid-Phase Method:
-
Mixing and Grinding: In a suitable container, thoroughly mix methylhydrazine sulfate, sodium hydroxide, and ammonium thiocyanate or potassium thiocyanate in a molar ratio of 1:1:1.1-1.2. Grind the mixture to ensure homogeneity.
-
Heating: Heat the solid mixture in an oven at 110-115°C for 5-6 hours.
-
Isolation: After cooling, the solid reaction mass is processed to isolate the this compound. This may involve recrystallization from a suitable solvent to achieve the desired purity.
Method 2: Synthesis from Thiourea and Methyl Chloride
This high-yield, high-purity method involves a two-step process as described in the patent literature.[2]
-
S-methylation of Thiourea:
-
In a reaction vessel, dissolve thiourea in a suitable solvent (e.g., toluene, dichlorobenzene) and add a phase-transfer catalyst (e.g., Polyethylene Glycol-600, tri-n-octyl methyl ammonium chloride).
-
Heat the mixture to 70-90°C and bubble methyl chloride gas through the solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., chromatography) until the thiourea is consumed.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual methyl chloride and hydrogen chloride gas.
-
-
Reaction with Hydrazine Hydrate:
-
Cool the reaction mixture to 55-70°C.
-
Slowly add hydrazine hydrate to the solution containing the S-methylisothiourea intermediate.
-
Maintain the temperature and stir for a specified period to allow for the formation of this compound.
-
-
Isolation and Purification:
-
After the reaction is complete, distill off the solvent.
-
Cool the residue to a low temperature (-5 to 10°C) to induce crystallization.
-
Filter the solid product, wash with a cold solvent, and dry to obtain high-purity this compound.
-
Visualizing the Synthesis Workflows
To better illustrate the logical flow of each synthesis and the subsequent comparative analysis, the following diagrams are provided.
Caption: Synthesis of this compound from Methylhydrazine Sulfate.
Caption: Multi-step Synthesis of this compound from Thiourea.
References
Safety Operating Guide
Safe Disposal of 2-Methyl-3-thiosemicarbazide: A Procedural Guide
For Immediate Reference: Proper handling and disposal of 2-Methyl-3-thiosemicarbazide are critical due to its acute oral toxicity and environmental hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this compound from use to disposal, minimizing risks to personnel and the environment.
Key Safety and Handling Precautions
This compound is classified as acutely toxic and fatal if swallowed. It is also a skin and eye irritant and may cause respiratory irritation. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (N95 or equivalent), safety goggles or a face shield, and chemical-resistant gloves.[1]
-
Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid generating dust. Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after use.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The container should be kept locked up or in an area accessible only to authorized personnel.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a closely related compound, which indicates its high toxicity.
| Property | Value | Compound |
| Molecular Weight | 105.16 g/mol | This compound |
| Melting Point | 173-175 °C | This compound[1] |
| Appearance | Powder | This compound[1] |
| Oral LD50 (Rat) | 14 mg/kg | 4-Methyl-3-thiosemicarbazide[2] |
Operational and Disposal Plans
The primary method for the disposal of this compound is through an approved waste disposal plant. Chemical neutralization in the laboratory is not recommended without specific, validated protocols due to the compound's high toxicity.
Experimental Protocol: Spill Management and Waste Preparation
This protocol details the steps for managing a small spill of this compound and preparing the resulting waste for disposal.
Materials:
-
Personal Protective Equipment (PPE) as specified above.
-
Inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Clean shovel or scoop.
-
Sealable, labeled waste container.
-
Decontamination solution (e.g., soap and water).
Procedure:
-
Evacuate and Secure the Area: In the event of a spill, immediately alert others in the vicinity and restrict access to the area.
-
Ensure Proper Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Contain the Spill: Carefully cover the spill with a non-combustible absorbent material. Avoid raising dust.
-
Collect the Spilled Material: Using a clean shovel or scoop, carefully place the absorbed material into a designated, sealable waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Label the Waste Container: Clearly label the waste container with the chemical name ("Waste this compound") and appropriate hazard symbols.
-
Store Waste Securely: Store the sealed waste container in a secure, designated area for hazardous waste, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Arrange for Professional Disposal: Contact a licensed professional waste disposal service to collect and dispose of the hazardous waste in accordance with local, state, and federal regulations.
Disposal of Unused Product and Empty Containers
-
Unused Product: Do not attempt to dispose of unused this compound down the drain or in regular trash. It must be disposed of as hazardous waste. Keep the chemical in its original container, if possible, and label it clearly for disposal.
-
Empty Containers: Empty containers should be treated as hazardous waste as they may retain chemical residues. Do not rinse them into the sewer system. Seal the empty container and dispose of it through a licensed waste disposal service.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Methyl-3-thiosemicarbazide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-3-thiosemicarbazide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile:
| Property | Value |
| Linear Formula | H₂NCSN(CH₃)NH₂ |
| CAS Number | 6938-68-7 |
| Molecular Weight | 105.16 g/mol |
| Form | Powder |
| Melting Point | 173-175 °C (lit.)[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Category 2 | Danger | H300: Fatal if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2[3] | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2[3] | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[3] | Warning | H335: May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | - | H412: Harmful to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical safety goggles or eyeshields.[4] A face shield should be worn if there is a risk of splashing. | Ensure eye protection meets OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemically resistant, impervious gloves. | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[4] A dust mask type N95 (US) is recommended. | Use in a well-ventilated area, preferably under a chemical fume hood.[4] If a respirator is the sole means of protection, use a full-face supplied air respirator.[5] |
| Protective Clothing | Laboratory coat. | Change contaminated clothing immediately. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling and Storage Workflow
All handling of this compound should be conducted in a designated area with appropriate engineering controls.
Caption: Workflow for receiving, storing, and handling this compound.
First Aid and Emergency Procedures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[4] Do NOT induce vomiting.[4] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. |
| If Inhaled | Move person into fresh air.[5] If not breathing, give artificial respiration.[4] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and exposure.
Caption: Procedural flow for managing spills and disposing of this compound.
Disposal Methods: Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself. Avoid release to the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
